1,4-Dihydropyridine
Beschreibung
Eigenschaften
IUPAC Name |
1,4-dihydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWRXWKFWCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274185 | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-17-5, 27790-75-6 | |
| Record name | 1,4-Dihydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1][2] Their therapeutic efficacy stems from their potent and selective blockade of L-type voltage-gated calcium channels (LTCCs), which are critical for regulating calcium influx into smooth and cardiac muscle cells.[1][3][4] This guide provides a comprehensive overview of the molecular mechanism of action of 1,4-DHP calcium channel blockers, details key experimental protocols used in their study, and presents quantitative data and visual models to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action
The primary molecular target of 1,4-DHPs is the α1 subunit of the L-type calcium channel, which forms the central pore for calcium ion conduction.[5][6] These channels are voltage-dependent, meaning they open and close in response to changes in the electrical potential across the cell membrane.[5][7]
State-Dependent Binding: A crucial aspect of the DHP mechanism is their state-dependent binding.[8] DHP antagonists exhibit a significantly higher affinity for the open or inactivated states of the LTCC compared to the closed (resting) state.[5][8] This means that in depolarized tissues, where the channels are more frequently in the open or inactivated conformation, the blocking effect of DHPs is more pronounced. This property contributes to their vascular selectivity, as smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells.[9]
Allosteric Modulation: Upon binding to their specific receptor site on the α1 subunit, 1,4-DHPs induce a conformational change in the channel protein.[10] This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the influx of calcium ions.[8] The binding site for DHPs is located within a hydrophobic pocket formed by amino acid residues in the transmembrane segments S6 of domain III (IIIS6) and S6 of domain IV (IVS6).[5][11] Key residues involved in forming this pocket and interacting with DHP molecules include Phe1129, Ile1173, Phe1176, Met1177, and Met1509.[11]
Structural Basis of Action: The 1,4-dihydropyridine ring forms the core scaffold for this class of drugs.[1] The specific substituents on this ring determine the compound's activity as either an antagonist (blocker) or an agonist (activator).[8][12] For antagonists, the bulky substituents are thought to physically or allosterically obstruct the ion permeation pathway, preventing calcium from passing through.
Quantitative Data on this compound Binding and Potency
The affinity and potency of various 1,4-DHP calcium channel blockers have been extensively characterized. The following tables summarize key quantitative data from radioligand binding assays and functional studies.
Table 1: Binding Affinities (Kd) and Inhibitory Concentrations (IC50) of Common this compound Antagonists
| Compound | Preparation | Radioligand | Kd (nM) | IC50 (nM) | Reference |
| Nifedipine | Rat Heart Membranes | (+)-[3H]PN 200-110 | - | 5.4 | [9] |
| Nitrendipine | Rat Brain | (+)-[3H]PN 200-110 | 0.2-0.4 | - | |
| Amlodipine | Rat Cardiac Membranes | [3H]Nitrendipine | 3.3 | - | |
| Nisoldipine | Rabbit Skeletal Muscle | [3H]Nitrendipine | 0.2 | - | |
| Felodipine | Rat Brain | [3H]Nitrendipine | 0.2 | - |
Table 2: Voltage-Dependence of this compound Antagonist Binding
| Compound | Cell Type | KD (polarized) (nM) | KD (depolarized) (nM) | Ratio (polarized/depolarized) | Reference |
| Nifedipine | Neonatal Rat Ventricular Myocytes | - | - | 77 | [9] |
| 3-methoxy nifedipine analog | Neonatal Rat Ventricular Myocytes | - | - | 2.9 | [9] |
Key Experimental Protocols
The elucidation of the mechanism of action of 1,4-DHPs has been heavily reliant on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion channel activity in real-time.[13][14]
Objective: To characterize the effects of 1,4-DHPs on the gating properties (opening, closing, inactivation) and conductance of single L-type calcium channels or the macroscopic currents from a whole cell.[15][16]
Detailed Methodology (Whole-Cell Configuration): [13][16]
-
Cell Preparation: Isolate single cells (e.g., cardiomyocytes, vascular smooth muscle cells) or use cultured cell lines expressing the L-type calcium channel of interest.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ) using a micropipette puller.
-
Pipette Filling: Fill the micropipette with an internal solution containing the appropriate ions (e.g., Cs+ to block K+ channels) and a calcium chelator (e.g., EGTA) to control intracellular calcium concentration.
-
Gigaohm Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[13]
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.[13]
-
Voltage Clamp and Recording: Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the L-type calcium channels.[15] Record the resulting inward calcium currents in the absence and presence of various concentrations of the 1,4-DHP compound.
-
Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current, and to study the effects of the drug on the voltage-dependence of channel activation and inactivation.
Radioligand Binding Assays
These assays are the gold standard for quantifying the affinity of a drug for its receptor.[17][18]
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for a 1,4-DHP on its receptor in a given tissue or cell preparation.[17][18]
Detailed Methodology (Competitive Binding Assay): [17]
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat brain, cardiac muscle) in a suitable buffer and centrifuge to isolate a membrane fraction rich in L-type calcium channels.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 1,4-DHP (e.g., (+)-[3H]PN 200-110) and a range of concentrations of the unlabeled test compound.[17][19]
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[20]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (an indicator of the affinity of the competitor for the receptor) using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of L-type Calcium Channel Activation
Caption: L-type calcium channel activation pathway.
Mechanism of Action of this compound Blockers
Caption: State-dependent binding and blockade by 1,4-DHPs.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The mechanism of action of this compound calcium channel blockers is a well-defined process involving state-dependent, allosteric modulation of the L-type calcium channel. Their high affinity for the open and inactivated states of the channel contributes to their therapeutic efficacy and vascular selectivity. The experimental protocols of patch-clamp electrophysiology and radioligand binding assays have been instrumental in characterizing these interactions at a molecular level. A thorough understanding of this mechanism is paramount for the rational design and development of new and improved calcium channel blockers with enhanced selectivity and fewer side effects. This guide provides the foundational knowledge and technical details to support ongoing research and drug discovery efforts in this critical area of cardiovascular pharmacology.
References
- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buzzrx.com [buzzrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of modulation of voltage-dependent calcium channels by G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stork: Novel mechanism of voltage-dependent gating in L-type calcium channels [storkapp.me]
- 8. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channel blockers caught in the act at atomic level | EurekAlert! [eurekalert.org]
- 11. Binding mechanisms of this compound derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the preparation of 1,4-dihydropyridines (1,4-DHPs). These scaffolds are of paramount importance in medicinal chemistry, most notably as the core structure of several blockbuster calcium channel blockers like nifedipine, amlodipine, and felodipine. This technical guide provides an in-depth exploration of the Hantzsch synthesis, focusing on its mechanism, key intermediates, and practical experimental considerations.
Core Principles and Reaction Overview
The classical Hantzsch synthesis is a one-pot, multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The reaction proceeds to form a 1,4-dihydropyridine ring system. The initial product, a Hantzsch ester, can be subsequently oxidized to the corresponding pyridine derivative, with the driving force being the formation of a stable aromatic ring.[1]
The general reaction scheme is as follows:
Reactants:
-
An aldehyde (aliphatic or aromatic)
-
Two equivalents of a β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)
-
A nitrogen source (e.g., ammonia, ammonium acetate)
Product:
-
A this compound derivative
The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the 1,4-DHP ring by simply changing the starting aldehyde and β-ketoester.
The Reaction Mechanism and Key Intermediates
The precise mechanism of the Hantzsch synthesis has been the subject of extensive investigation, and it is generally accepted that multiple reaction pathways can operate depending on the specific reactants and conditions employed.[1][3] However, the most widely accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.
Step 1: Formation of the Knoevenagel Condensation Product
One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).[4][5]
Step 2: Formation of the Enamine
The second equivalent of the β-ketoester reacts with the nitrogen source (ammonia or its equivalent) to form a β-enamino ester.[2][4][5]
Step 3: Michael Addition
The enamine then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition. This step forms a larger, acyclic intermediate.[6]
Step 4: Cyclization and Dehydration
The final steps involve an intramolecular cyclization followed by dehydration to yield the this compound ring.
The following diagram illustrates this predominant mechanistic pathway:
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (1,4-DHPs) represent a critical class of heterocyclic compounds with significant pharmacological importance.[1][2] Renowned primarily as L-type calcium channel blockers, they are cornerstone therapeutics in the management of cardiovascular diseases such as hypertension and angina.[3][4] The biological activity of 1,4-DHP derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on the dihydropyridine ring.[5][6] Consequently, the precise and unambiguous structural elucidation of novel 1,4-DHP derivatives is paramount for drug discovery and development. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for the characterization of these compounds, complete with representative data and standardized experimental protocols.
Core Spectroscopic Techniques
The structural confirmation of newly synthesized 1,4-DHP derivatives relies on a synergistic application of several spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, which, when combined, allow for a complete and accurate assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of 1,4-DHP derivatives. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecule's connectivity and stereochemistry.[6]
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key characteristic signals for the 1,4-DHP core are summarized below.
Table 1: Typical ¹H NMR Chemical Shifts for 1,4-Dihydropyridine Derivatives
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| NH (DHP Ring) | 5.5 - 9.2 | Singlet (broad) | Position is solvent-dependent; higher δ in DMSO-d₆ (~8.7-9.2 ppm), lower in CDCl₃ (~6.5-8.0 ppm).[5][7] |
| C4-H | 4.6 - 5.2 | Singlet | A key singlet identifying the proton at the C4 position.[5][7] |
| C2, C6 -CH₃ | 2.2 - 2.4 | Singlet | Appears as a singlet for the two equivalent methyl groups at C2 and C6.[3][5] |
| Ester -OCH₂ CH₃ | 3.9 - 4.3 | Quartet | Methylene protons of the ethyl ester groups commonly found at C3 and C5. |
| Ester -OCH₂CH₃ | 1.1 - 1.4 | Triplet | Methyl protons of the ethyl ester groups.[3] |
| Aryl Protons (at C4) | 7.0 - 8.5 | Multiplet/dd/d | Signals depend on the substitution pattern of the aryl ring.[5] |
Carbon NMR is used to determine the number of non-equivalent carbons and to identify the carbon skeleton. The use of techniques like DEPT, HMQC, and HMBC can further aid in the unequivocal assignment of all carbon signals.[5]
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Assignment | Chemical Shift (δ) Range (ppm) | Notes |
| C 2, C 6 | 145 - 148 | Quaternary carbons of the DHP ring.[5] |
| C 3, C 5 | 99 - 104 | Quaternary carbons, appear at a lower field than typical olefinic carbons.[5][8] |
| C 4 | 36 - 42 | Tertiary carbon of the DHP ring.[5] |
| C =O (Ester) | 166 - 168 | Carbonyl carbons from the ester groups at C3 and C5.[9] |
| C 2, C 6 -C H₃ | 18 - 20 | Methyl carbons attached to the DHP ring. |
| Ester -OC H₂CH₃ | 59 - 63 | Methylene carbons of the ethyl ester groups. |
| Ester -OCH₂C H₃ | 14 - 15 | Methyl carbons of the ethyl ester groups. |
-
Sample Preparation : Dissolve approximately 30 mg of the purified 1,4-DHP derivative in 0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in a standard 5-mm NMR tube.[5]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Record spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE-300).[3][5]
-
¹H NMR Acquisition : Acquire spectra at 298 K. Typical parameters include a 30° pulse width, a spectral width of 4.5 kHz, an acquisition time of 1.8 s, and a relaxation delay of 1 s.[5]
-
¹³C NMR Acquisition : Acquire spectra using a spectral width of 20 kHz, a 30° pulse width, and an acquisition time of 1.7 s.[5]
-
2D NMR (if needed) : For complex structures, run 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The 1,4-DHP core and its common substituents have characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Wavenumber (ν) Range (cm⁻¹) | Notes |
| N-H (DHP Ring) | Stretching | 3320 - 3420 | A sharp to medium peak indicating the secondary amine in the ring.[3][7] |
| C-H (Aromatic) | Stretching | 3020 - 3100 | Absorption from the C4-aryl substituent.[7] |
| C-H (Aliphatic) | Stretching | 2900 - 2990 | Signals from methyl and methylene groups.[3][7] |
| C=O (Ester) | Stretching | 1660 - 1765 | A very strong, sharp absorption band, characteristic of the ester carbonyl groups.[3][7] |
| C=C (DHP Ring) | Stretching | 1620 - 1650 | Absorption from the double bonds within the dihydropyridine ring. |
| C-O (Ester) | Stretching | 1090 - 1300 | Strong C-O stretching vibrations from the ester groups. |
-
Sample Preparation : Prepare a solid sample by mixing a small amount of the 1,4-DHP derivative with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.
-
Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer (e.g., PerkinElmer or Shimadzu).[4][7]
-
Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.[4] The instrument software will plot transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are common techniques used for 1,4-DHPs.[10]
Table 4: Common Mass Spectrometry Data for this compound Derivatives
| Ion Type | Ionization Mode | Description |
| [M+H]⁺ | ESI (Positive) | The protonated molecular ion, which confirms the molecular weight. This is often the base peak.[10] |
| [M-H]⁻ | APPI (Negative) | The deprotonated molecular ion, often observed with high intensity in APPI.[10] |
| Fragmentation Ions | ESI/APPI | Common fragments include the loss of alcohol from the ester groups or cleavage related to the C4 substituent.[10][11] |
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an ESI or APPI source (e.g., Joel JMS D-300 or an LC-MS system).[7][12]
-
Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-1000 amu). For detailed structural analysis, perform tandem MS (MS/MS) experiments on the molecular ion to study its fragmentation pathways.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 1,4-DHP ring is a chromophore that exhibits characteristic absorption maxima.
Table 5: Typical UV-Vis Absorption Data for this compound Derivatives
| Wavelength (λₘₐₓ) Range (nm) | Solvent | Description |
| 230 - 250 | Methanol/Ethanol | Corresponds to π → π* transitions within the conjugated system. |
| 330 - 380 | Methanol/Ethanol | A broad absorption band, also corresponding to π → π* transitions. The exact position is sensitive to the substituents on the ring.[13][14] |
-
Sample Preparation : Prepare a dilute solution of the 1,4-DHP derivative in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Use a quartz cuvette to hold the sample. Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λₘₐₓ) is recorded.[15]
Integrated Analysis and Workflow
The characterization of a novel this compound is a systematic process. It begins with synthesis and purification, followed by a suite of spectroscopic analyses. The data from each technique are then integrated to propose and confirm the final chemical structure.
References
- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrcs.org [ijrcs.org]
- 4. wjpmr.com [wjpmr.com]
- 5. scielo.br [scielo.br]
- 6. Intramolecular hydrogen bonds in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticonvulsant Activity of a New Series of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Negative ion mass spectra of dihydropyridine calcium-channel blockers [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Photophysics and photochemical studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,4-dihydropyridine (1,4-DHP) analogues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document delves into the critical structural modifications of the 1,4-DHP scaffold and their impact on a range of biological activities, including calcium channel modulation, anticancer, and antihypertensive effects. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to illustrate fundamental concepts and workflows.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound ring is a core structural motif in a variety of biologically active compounds.[1] Derivatives of this scaffold are particularly well-known as L-type calcium channel blockers, which are clinically used for the management of cardiovascular conditions such as hypertension and angina.[2][3] The versatility of the 1,4-DHP core allows for substitutions at various positions, leading to a diverse pharmacological profile that extends beyond calcium channel blockade to include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]
The archetypal synthesis of 1,4-dihydropyridines is the Hantzsch synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5][6][7] This method's simplicity and efficiency have made it a cornerstone in the generation of extensive libraries of 1,4-DHP analogues for SAR studies.
Below is a diagram illustrating the core structure of this compound and the key positions for substitution that dictate its biological activity.
Caption: General structure of the this compound ring indicating key substitution points.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,4-DHP analogues is highly dependent on the nature and position of the substituents on the dihydropyridine ring. The following sections summarize the key SAR findings for different therapeutic areas.
The primary therapeutic application of 1,4-DHPs is as L-type calcium channel blockers. The SAR for this activity is well-established:
-
C4 Position: An aryl group, typically a substituted phenyl ring, at the C4 position is crucial for activity. Electron-withdrawing groups on this phenyl ring, particularly at the ortho or meta positions, generally enhance antagonist activity.[8]
-
C3 and C5 Positions: Ester groups at these positions are important for activity. The nature of the ester influences potency and duration of action. Asymmetrical esters at C3 and C5 can lead to improved tissue selectivity.
-
C2 and C6 Positions: Small alkyl groups, such as methyl groups, are generally preferred at these positions.
-
N1 Position: An unsubstituted N1 position (N-H) is generally required for optimal calcium channel blocking activity.
The following table summarizes the calcium channel blocking activity of selected this compound analogues.
| Compound | R4-Substituent | C3/C5-Substituents | Activity (pEC50) | Reference |
| Nifedipine | 2-Nitrophenyl | Dimethyl ester | 7.48 ± 0.05 | [9] |
| Compound 5 | 3-Nitrophenyl | Methyl ester, 5-phenylcarbamoyl | 6.46 ± 0.07 | [9][10] |
| Compound 6 | 3-Nitrophenyl | Ethyl ester, 5-phenylcarbamoyl | 6.35 ± 0.10 | [9][10] |
| Verapamil (Reference) | - | - | 6.97 ± 0.15 | [9][10] |
Note: pEC50 is the negative logarithm of the half maximal effective concentration.
Recent studies have highlighted the potential of 1,4-DHP derivatives as anticancer agents. The SAR for anticancer activity can differ significantly from that for calcium channel blockade.
-
C4-Aryl Substituents: The nature and position of substituents on the C4-aryl ring play a critical role. For instance, compounds with a 4-bromophenyl or 3-fluorophenyl group have shown notable cytotoxicity.[11]
-
C3 and C5 Substituents: Modifications at these positions, such as the introduction of carbamoyl or triazole moieties, can lead to potent antiproliferative activity.[4][12]
-
N1 Substitution: Unlike calcium channel blockers, N1-substituted analogues can exhibit significant anticancer activity.
The following table presents the in vitro anticancer activity of several this compound analogues against various cancer cell lines.
| Compound | C4-Substituent | Cell Line | IC50 (µM) | Reference |
| 13ad' | Not specified | Caco-2 | 0.63 ± 0.05 | [4] |
| 13ab' | Not specified | Caco-2 | 1.39 ± 0.04 | [4] |
| 7a | 4-Aryl | MOLT-4 | 17.4 ± 2.0 | [12] |
| 7d | 4-Aryl | MCF-7 | 28.5 ± 3.5 | [12] |
| B1 | 4-Substituted phenyl | DMS 114 | 4.0 | [13] |
| B2 | 4-Substituted phenyl | DMS 114 | 3.4 | [13] |
| B3 | 4-Substituted phenyl | DMS 114 | 3.2 | [13] |
| B4 | 4-Substituted phenyl | DMS 114 | 3.1 | [13] |
| B1 | 4-Substituted phenyl | HCC 2998 | 3.5 | [13] |
| B2 | 4-Substituted phenyl | HCC 2998 | 3.2 | [13] |
| B3 | 4-Substituted phenyl | HCC 2998 | 2.9 | [13] |
| B4 | 4-Substituted phenyl | HCC 2998 | 2.9 | [13] |
| Compound 18 | 4-(4-Benzyloxyphenyl) | HeLa | 3.6 | [11] |
| Compound 19 | 4-(4-Bromophenyl) | HeLa | 2.3 | [11] |
| Compound 20 | 4-(3-Fluorophenyl) | HeLa | 4.1 | [11] |
| Compound 18 | 4-(4-Benzyloxyphenyl) | MCF-7 | 5.2 | [11] |
| Compound 19 | 4-(4-Bromophenyl) | MCF-7 | 5.7 | [11] |
| Compound 20 | 4-(3-Fluorophenyl) | MCF-7 | 11.9 | [11] |
Note: IC50 is the half maximal inhibitory concentration.
The antihypertensive effects of 1,4-DHPs are primarily attributed to their calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure. The SAR for antihypertensive activity generally mirrors that of calcium channel blockade.
The following table summarizes the antihypertensive effects of selected this compound analogues in rats.
| Compound | Dose | Mean Arterial Blood Pressure Reduction | Reference |
| Nifedipine | 4 mg/kg | Significant reduction | [1] |
| 5a | 4 mg/kg | Less than nifedipine | [1] |
| 5b | 4 mg/kg | Less than nifedipine, most potent among 5a-d | [1] |
| 5c | 4 mg/kg | Less than nifedipine | [1] |
| 5d | 4 mg/kg | Less than nifedipine, least potent among 5a-d | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogues.
The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridines.
Materials:
-
Aldehyde (e.g., substituted benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia)
-
Solvent (e.g., ethanol, water, or glycerol)[5]
-
Optional: Catalyst (e.g., p-toluenesulfonic acid)[7]
Procedure:
-
Dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the ammonia source (1 equivalent).
-
The reaction mixture is then either refluxed or stirred at room temperature, or subjected to microwave irradiation for a specified period.[14]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
The following diagram illustrates the general workflow for the synthesis and evaluation of 1,4-DHP analogues.
Caption: A typical workflow for the development of this compound analogues.
This protocol describes the evaluation of the calcium channel blocking activity of 1,4-DHP analogues using porcine coronary artery smooth muscle (PCASM).[9][10]
Materials:
-
Porcine hearts
-
Krebs-Henseleit Solution (KHS)
-
High K+ KHS (depolarizing solution)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference compound (e.g., nifedipine or verapamil)
-
Organ bath system with force transducers
Procedure:
-
Isolate the coronary arteries from fresh porcine hearts and cut them into rings.
-
Suspend the arterial rings in organ baths containing KHS, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce contraction by replacing the normal KHS with high K+ KHS.
-
Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a concentration-response curve.
-
Record the relaxation of the arterial rings.
-
Calculate the pEC50 values from the concentration-response curves.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Caco-2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This protocol outlines the measurement of blood pressure in rats to assess the antihypertensive effects of 1,4-DHP analogues.[15][16]
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats
-
Tail-cuff blood pressure measurement system
-
Test compounds
-
Vehicle control (e.g., 1% w/v sodium carboxy methyl cellulose suspension)
-
Standard drug (e.g., nifedipine)
Procedure:
-
Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial blood pressure (MABP) of each rat.
-
Administer the test compounds, vehicle, or standard drug to the rats (e.g., by oral gavage or intraperitoneal injection).
-
Measure the blood pressure at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the change in blood pressure from the baseline for each group.
-
Compare the effects of the test compounds with the vehicle and standard drug to determine their antihypertensive activity.
Signaling Pathway
1,4-Dihydropyridines primarily exert their therapeutic effects by modulating the function of L-type voltage-gated calcium channels (VGCCs). The diagram below illustrates the simplified signaling pathway.
Caption: Mechanism of action of 1,4-DHP analogues as calcium channel blockers.
Conclusion
The this compound scaffold remains a highly valuable platform in medicinal chemistry. The extensive research into its structure-activity relationships has led to the development of important cardiovascular drugs and continues to uncover new therapeutic potentials, particularly in the field of oncology. This technical guide provides a foundational understanding of the SAR of 1,4-DHP analogues, along with practical experimental protocols to aid in the design and evaluation of new and improved derivatives. The continued exploration of this versatile chemical entity holds significant promise for the discovery of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of this compound derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aau.ac.ae [aau.ac.ae]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
Beyond the Channel Block: Unveiling the Diverse Biological Activities of the 1,4-Dihydropyridine Scaffold
For Immediate Release
A deep dive into the pharmacological versatility of the 1,4-dihydropyridine (1,4-DHP) scaffold reveals a landscape of therapeutic potential extending far beyond its classical role as an L-type calcium channel blocker. This in-depth technical guide consolidates the growing body of evidence demonstrating the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 1,4-DHP derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
While the cardiovascular applications of 1,4-DHPs are well-established, recent research has illuminated their ability to interact with a multitude of other biological targets. This has opened up new avenues for the development of novel therapeutics for a range of challenging diseases. This guide provides a comprehensive overview of these non-calcium channel activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Insights into Biological Efficacy
To facilitate a clear comparison of the diverse biological activities of 1,4-DHP derivatives, the following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 3.6 µM | [1][2] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 5.2 µM | [1][2] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 2.3 µM | [1][2] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 5.7 µM | [1][2] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 4.1 µM | [1][2] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 11.9 µM | [1][2] |
| 1,4-DHP derivative 6 | MCF-7 | IC50 | 61.1 µM | [1] |
| 1,4-DHP derivative 21 | HeLa | IC50 | 39.7 µM | [1] |
| 1,4-DHP derivative 7a | MOLT-4 | IC50 | 17.4 ± 2.0 µM | [3] |
| 1,4-DHP derivative 7a | LS180 | IC50 | 29.7 ± 4.7 µM | [3] |
| 1,4-DHP derivative 7d | MCF-7 | IC50 | 28.5 ± 3.5 µM | [3] |
| 1,4-DHP-triazole conjugate 13ad' | Caco-2 | IC50 | 0.63 ± 0.05 µM | [4] |
| 1,4-DHP derivative B1 | DMS 114 (Lung) | IC50 | 4.0 µg/ml | [5] |
| 1,4-DHP derivative B1 | HCC 2998 (Colon) | IC50 | 3.5 µg/ml | [5] |
| 1,4-DHP derivative B2 | DMS 114 (Lung) | IC50 | 3.4 µg/ml | [5] |
| 1,4-DHP derivative B2 | HCC 2998 (Colon) | IC50 | 3.2 µg/ml | [5] |
| 1,4-DHP derivative B3 | DMS 114 (Lung) | IC50 | 3.2 µg/ml | [5] |
| 1,4-DHP derivative B3 | HCC 2998 (Colon) | IC50 | 2.9 µg/ml | [5] |
| 1,4-DHP derivative B4 | DMS 114 (Lung) | IC50 | 3.1 µg/ml | [5] |
| 1,4-DHP derivative B4 | HCC 2998 (Colon) | IC50 | 2.9 µg/ml | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Derivative 33 | Mycobacterium smegmatis | MIC | 9 µg/ml | [6] |
| Derivative 33 | Staphylococcus aureus | MIC | 25 µg/ml | [6] |
| Derivative 33 | Escherichia coli | MIC | 100 µg/ml | [6] |
| Derivative 4 | Mycobacterium smegmatis | MIC | 50 µg/ml | [6] |
| Derivative 2e | Escherichia coli | MIC | 0.25 µg/mL | [7] |
| Derivative 2c | Pseudomonas aeruginosa | MIC | 0.5 µg/mL | [7] |
| Derivative 2c | Candida albicans | MIC | 0.5 µg/mL | [7] |
| Nifedipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Nicardipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Nisoldipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Nimodipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Nitrendipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Lercanidipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |
| Derivative HM4 | Helicobacter pylori | MIC | 1-4 mg/L | [8] |
| Derivative HM6 | Helicobacter pylori | MIC | 1-4 mg/L | [8] |
Table 3: Anti-inflammatory and Antioxidant Activities of this compound Derivatives
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Efonidipine | Mitochondrial swelling (LP induced) | IC50 | 12.7 µM | [9] |
| Nicardipine | Mitochondrial swelling (LP induced) | IC50 | 10.5 µM | [9] |
| Nifedipine | Mitochondrial swelling (LP induced) | IC50 | 156.8 µM | [9] |
| Nimodipine | Mitochondrial swelling (LP induced) | IC50 | 38.4 µM | [9] |
Key Experimental Protocols
A fundamental aspect of advancing drug discovery is the ability to reproduce and build upon previous research. This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-DHP derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,4-DHP derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,4-DHP derivatives in the microtiter plate with the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,4-DHP derivatives stem from their ability to modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Modulation of P-glycoprotein Mediated Multidrug Resistance
Certain 1,4-DHP derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump.
Neuroprotection via GSK-3β Pathway Modulation
Some 1,4-DHP derivatives exhibit neuroprotective effects by modulating the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway, which is implicated in the pathogenesis of neurodegenerative diseases.
Anti-inflammatory Action through COX Inhibition
The anti-inflammatory properties of some 1,4-DHP derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with its biological activities extending well beyond calcium channel modulation. The compelling evidence for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential underscores the importance of continued research and development in this area. This guide serves as a foundational resource to inspire and inform the design of next-generation 1,4-DHP-based therapeutics to address a wide spectrum of unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Novel C2-Substituted this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Theoretical and Computational Studies of 1,4-Dihydropyridine Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the stability of 1,4-dihydropyridines (DHPs). DHPs are a critical class of molecules in pharmaceutical sciences, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[1] However, their inherent instability, particularly their sensitivity to light and oxidation, presents significant challenges in drug formulation and development.[2][3] This guide delves into the mechanisms of DHP degradation, the computational and experimental techniques used to analyze these processes, and the structure-stability relationships that govern their behavior.
Core Concepts in 1,4-Dihydropyridine Instability
The stability of the this compound ring is a crucial factor influencing the efficacy and shelf-life of DHP-based pharmaceuticals. The primary degradation pathway is the oxidation of the dihydropyridine ring to its corresponding aromatic pyridine derivative, a process that results in a complete loss of pharmacological activity.[2] This aromatization can be induced by several factors, including light (photodegradation) and heat (thermodegradation).
Photodegradation
1,4-Dihydropyridines are notoriously light-sensitive compounds.[2][3][4] Exposure to light, particularly in the UV spectrum, can trigger a series of photochemical reactions leading to the aromatization of the DHP ring. The presence of certain substituents on the phenyl ring at the C4 position can significantly influence the rate of photodegradation. For instance, studies have shown that DHPs with a fluorine atom on the phenyl ring exhibit higher stability, while the presence of a chlorine atom can increase the degradation rate.[3][4]
Thermal Degradation and Oxidation
In addition to light, heat can also promote the degradation of DHPs, especially in the presence of humidity.[5][6][7][8] Thermal degradation in the solid state often follows first-order kinetics and is significantly influenced by the presence of moisture.[5][8] The primary product of thermodegradation is typically the corresponding nitroso-pyridine derivative, formed through the aromatization of the dihydropyridine ring with the elimination of a water molecule.[5][6][7][8]
The oxidative aromatization of 1,4-dihydropyridines is a key degradation mechanism.[9] This process is believed to occur through a stepwise mechanism involving two one-electron transfers and subsequent deprotonation steps.[9][10]
Quantitative Stability Data
The stability of this compound derivatives can be quantified through various kinetic and thermodynamic parameters. The following tables summarize key stability data for several common DHP drugs under different degradation conditions.
Table 1: Thermal Degradation Kinetics of this compound Derivatives in the Solid State at 76% Relative Humidity.[6][7]
| Compound | Temperature (°C) | Rate Constant (k x 10⁻⁸ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Nifedipine | 80 | 12.29 | 35.0 |
| Nisoldipine | 80 | 11.95 | 34.5 |
| Nitrendipine | 80 | 10.88 | 35.5 |
| Nimodipine | 80 | 10.55 | 36.0 |
| Nicardipine | 80 | 12.62 | 34.0 |
| Felodipine | 80 | 10.21 | 37.0 |
| Amlodipine | 80 | 11.58 | 35.0 |
Table 2: Photodegradation Quantum Yields of Nisoldipine in the Presence of Photoprotectors.[11]
| Photoprotector | Concentration | Quantum Yield (Φ) |
| Indigotine | Low | 0.24 |
| Indigotine | High | 0.15 |
| Azorubine | Low | 0.27 |
| Azorubine | High | 0.25 |
Experimental Protocols for Stability Assessment
A variety of experimental techniques are employed to assess the stability of 1,4-dihydropyridines. These methods are crucial for quality control and for understanding the degradation pathways.
Accelerated Stability Testing (Thermal Stability)
Accelerated stability testing is used to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions.
-
Protocol based on ICH Guidelines:
-
Sample Preparation: Samples of the solid-state this compound derivative are placed in controlled environment chambers.[11]
-
Storage Conditions: According to ICH guidelines, accelerated testing is typically conducted at 40°C ± 2°C with a relative humidity of 75% ± 5% for a minimum of 6 months.[4][11][12] Long-term stability testing is generally performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4][11][12]
-
Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, and 6 months for accelerated testing) for analysis.[12]
-
Analysis: The concentration of the parent drug and the formation of degradation products are monitored using a validated analytical method, such as UV spectrophotometry or HPLC.[5][6][8]
-
Photostability Testing
Photostability testing evaluates the effect of light on the drug substance.
-
Protocol based on ICH Guideline Q1B:
-
Light Source: Samples are exposed to a light source that produces a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Presentation: Samples of the drug substance are exposed directly to the light source. A control sample is protected from light to serve as a dark control.
-
Analysis: At the end of the exposure period, the samples are analyzed for any changes in physical properties and for the formation of degradation products using techniques like HPLC.[13] The quantum yield of photodegradation can be determined to quantify the efficiency of the photochemical process.[13]
-
High-Performance Liquid Chromatography (HPLC) for Degradation Analysis
HPLC is a powerful technique for separating and quantifying the parent drug from its degradation products.
-
Example Protocol for Nifedipine Analysis:
-
Column: ODS (Octadecyl silane) column (e.g., 4.6-mm × 25-cm, 5-μm packing).[8][14]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 50:25:25, v/v/v).[8] Another reported mobile phase is methanol-water-phosphate buffer (pH 3; 0.05 M)-sodium heptanesulfonate (65:35:3:0.13, v/v/v/w).[14]
-
Sample Preparation: A known concentration of the nifedipine sample is dissolved in a suitable solvent (e.g., methanol) and then diluted with the mobile phase.[8]
-
Theoretical and Computational Approaches
Computational chemistry plays a vital role in understanding the stability of 1,4-dihydropyridines at a molecular level. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.[16][17][18]
Density Functional Theory (DFT) Studies
DFT calculations can be used to model the electronic structure of DHPs and to investigate the mechanism of their oxidation. These studies can provide insights into the transition states and reaction energies involved in the degradation process.
-
General Computational Protocol:
-
Structure Optimization: The geometries of the this compound and its potential degradation products and transition states are optimized using a selected DFT functional and basis set. A commonly used combination is the B3LYP functional with the 6-31G(d,p) basis set.[18][19]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine the reaction energies and activation barriers.
-
Solvent Effects: The influence of the solvent on the stability and reaction energetics can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[9][20]
-
Visualizing Key Processes and Workflows
Graphviz diagrams are used here to illustrate the logical relationships and workflows central to the study of this compound stability.
Oxidative Aromatization Pathway of 1,4-Dihydropyridines
Caption: Stepwise mechanism of the oxidative aromatization of 1,4-dihydropyridines.
Mechanism of Action: L-type Calcium Channel Blockade
Caption: Signaling pathway of this compound-mediated vasodilation.
Computational Workflow for Stability Analysis
Caption: A typical workflow for the computational analysis of this compound stability using DFT.
Conclusion
The stability of 1,4-dihydropyridines is a multifaceted issue of critical importance in drug development. A thorough understanding of their degradation pathways, particularly photo- and thermo-induced oxidation, is essential for the design of stable and effective pharmaceutical formulations. This guide has outlined the key theoretical concepts, presented quantitative stability data, and detailed both experimental and computational protocols for the study of DHP stability. By integrating these approaches, researchers and drug development professionals can better predict and mitigate the instability of this vital class of therapeutic agents, ultimately leading to safer and more effective medicines.
References
- 1. ikev.org [ikev.org]
- 2. Photodegradation studies of this compound compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem with Reaction Path Diagram [groups.google.com]
- 4. purple-diamond.com [purple-diamond.com]
- 5. Thermal stability of this compound derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Oxidation process of this compound, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical stu… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. Photoprotection of this compound derivatives by dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. DFT for drug and material discovery - Microsoft Research [microsoft.com]
- 18. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The 1,4-Dihydropyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (1,4-DHP) nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its remarkable ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1][2][3] This guide provides a comprehensive overview of the 1,4-DHP core, detailing its synthesis, diverse pharmacological activities, mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.
A Legacy of Cardiovascular Dominance and Beyond
First introduced for the treatment of coronary diseases, the 1,4-DHP scaffold is most famously embodied in a class of L-type calcium channel blockers that have become indispensable in the management of hypertension and angina.[4][5][6] Drugs such as nifedipine, amlodipine, and felodipine are widely prescribed clinically, leveraging their vasodilatory and cardiac depressant effects.[7][8] However, the therapeutic landscape of 1,4-DHPs extends far beyond cardiovascular applications.[7] Medicinal chemists have successfully modified the basic 1,4-DHP nucleus to develop compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[7][8][9][10]
Synthesis of the this compound Core: The Hantzsch Reaction
The primary and most widely adopted method for synthesizing the this compound ring is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction first reported in 1881.[11][12][13] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[12]
Over the years, numerous modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create more environmentally friendly protocols. These include the use of microwave irradiation and various catalysts.[14][15]
Diverse Biological Activities and Quantitative Data
The versatility of the 1,4-DHP scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for several key therapeutic areas.
Calcium Channel Blocking Activity
1,4-DHP derivatives are renowned for their potent L-type calcium channel blocking activity, which is the basis for their use in treating hypertension.[5][6] Some derivatives also show activity against N-type and T-type calcium channels.[16]
| Compound | Target | Assay | IC50 (µM) | Reference |
| Nifedipine | L-type Ca2+ Channel | Radioligand Binding | 0.43 - 3.49 | [9] |
| Nitrendipine | L-type Ca2+ Channel | Radioligand Binding | - | [2] |
| Amlodipine | L-type Ca2+ Channel | - | - | [2] |
| Cilnidipine | L/N-type Ca2+ Channel | Electrophysiology | - | [16] |
| Compound 21b | N-type Ca2+ Channel | Electrophysiology | - | [16] |
Anticancer and Multidrug Resistance (MDR) Reversal Activity
A significant area of research for 1,4-DHP derivatives is in oncology, where they have shown direct cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[17][18]
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| A2B2 | MES-SA/DX5 | MDR Reversal | - | [17] |
| A3B1 | MES-SA/DX5 | MDR Reversal | - | [17] |
| A2B2 | HL-60, K562, MCF-7, LS180 | Cytotoxicity | 3.77 - 15.60 | [17] |
| 1,4-DHP-triazole conjugate | Caco-2 | Cytotoxicity | 0.63 ± 0.05 | [6] |
Antimicrobial Activity
1,4-DHP derivatives have demonstrated promising activity against a range of bacteria, including drug-resistant strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 33 | Mycobacterium smegmatis | 9 | [19] |
| Derivative 33 | Staphylococcus aureus | 25 | [19] |
| Derivative 33 | Escherichia coli | 100 | [19] |
| HM4 | Helicobacter pylori (resistant) | 1 - 4 | [12] |
| HM6 | Helicobacter pylori (resistant) | 1 - 4 | [12] |
| 74A | Escherichia coli | 0.25 | [4] |
| 74B | Pseudomonas aeruginosa | 0.5 | [4] |
| 74C | Fungal species | 0.5 | [4] |
Antioxidant Activity
The structural similarity of the 1,4-DHP ring to the NADH coenzyme imparts antioxidant properties to many of its derivatives, which are often evaluated using the DPPH radical scavenging assay.[20]
| Compound | Assay | IC50 (µg/mL) | Reference |
| 1,4-DHP with pyrazole moiety | DPPH | - | [20] |
| Hantzsch ester (Diludin) | - | - | [9] |
| 6a | β-carotene/linoleic acid | - (71% RAA) | [20] |
| 6d | β-carotene/linoleic acid | - (80% RAA) | [20] |
| 6e | β-carotene/linoleic acid | - (78% RAA) | [20] |
Anti-inflammatory Activity
Certain 1,4-DHP derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[21][22]
| Compound | Target/Assay | Effect | IC50 (µM) | Reference |
| Compound 4 | NO, IL-6, TNF-α inhibition | Anti-inflammatory | - | [21] |
| Pyrazole-bearing derivatives | COX-2 Inhibition | Selective Inhibition | 1.79 - 9.63 | [2] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,4-dihydropyridines stem from their interaction with various signaling pathways.
L-type Calcium Channel Blockade in Hypertension
The primary mechanism for the antihypertensive effect of classical 1,4-DHPs is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.[6][23]
Reversal of Multidrug Resistance in Cancer
In cancer chemotherapy, a major obstacle is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Certain 1,4-DHP derivatives can reverse MDR by directly binding to and inhibiting the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs.[17][18]
Anti-inflammatory and Neuroprotective Pathways
The anti-inflammatory effects of some 1,4-DHPs are attributed to their ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α, and nitric oxide (NO).[21][22] Their neuroprotective actions are linked to the reduction of calcium overload, oxidative stress, and the modulation of signaling pathways involved in synaptic plasticity.[5][7]
Experimental Protocols
Hantzsch Synthesis of 1,4-Dihydropyridines (General Procedure)
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (20 mmol)
-
Ammonia source (e.g., ammonium acetate) (10 mmol)
-
Solvent (e.g., ethanol)
-
Reflux apparatus
Procedure:
-
A mixture of the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (10 mmol) in ethanol is refluxed for several hours.[15]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compound (1,4-DHP derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,4-DHP derivative and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[20][21][22]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Broth medium (e.g., Mueller-Hinton broth)
-
Test compound (1,4-DHP derivative)
-
Incubator
Procedure:
-
Perform serial dilutions of the 1,4-DHP derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][24][25]
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound (1,4-DHP derivative)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the 1,4-DHP derivative in methanol.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[14][15][17][26]
Whole-Cell Patch Clamp Assay for Calcium Channel Blockade
This electrophysiological technique allows for the direct measurement of ion channel activity.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
Cell culture expressing the target calcium channel
-
Extracellular and intracellular solutions
-
Test compound (1,4-DHP derivative)
Procedure:
-
A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting currents.
-
Calcium currents are elicited by applying a voltage-step protocol.
-
The baseline current is recorded, and then the test compound is applied to the cell.
-
The effect of the compound on the calcium current is measured as a percentage of inhibition.[3][8][23][27]
Experimental and Logical Workflows
High-Throughput Screening (HTS) Workflow for 1,4-DHP Library
This workflow illustrates a typical process for screening a library of 1,4-DHP derivatives for a specific biological activity.
Conclusion
The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility via the Hantzsch reaction and its ability to be readily functionalized have allowed for the creation of vast libraries of derivatives. While its role in cardiovascular medicine is well-established, the expanding repertoire of biological activities, including promising anticancer, antimicrobial, and neuroprotective effects, ensures that the 1,4-DHP core will remain a "privileged structure" for the discovery of new therapeutic agents for years to come. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical and biological potential of this remarkable heterocyclic system.
References
- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 2. dovepress.com [dovepress.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 5. Atypical this compound derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel this compound Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Frontiers | this compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 13. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 15. marinebiology.pt [marinebiology.pt]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Novel C2-Substituted this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 21. Evaluation of the anti-inflammatory effect of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Patch Clamp Protocol [labome.com]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 26. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]
- 27. aragen.com [aragen.com]
Methodological & Application
High-Throughput Screening Assays for 1,4-Dihydropyridine Calcium Channel Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of 1,4-Dihydropyridine (DHP) modulators of L-type voltage-gated calcium channels (CaV1.x). The methodologies described are essential for the identification and characterization of novel DHP derivatives with therapeutic potential.
Introduction to 1,4-Dihydropyridines and L-type Calcium Channels
1,4-Dihydropyridines are a critical class of organic compounds that function as modulators of L-type calcium channels.[1] These channels are key players in cardiovascular physiology, mediating calcium influx into cells in response to membrane depolarization, which in turn regulates processes like muscle contraction and neurotransmission.[2] DHPs can act as either antagonists (blockers) or agonists (activators) of these channels, making them valuable therapeutic agents for conditions such as hypertension and angina.[2][3] High-throughput screening assays are indispensable for the rapid and efficient discovery of new DHP-based drug candidates from large chemical libraries.
Signaling Pathway of L-type Calcium Channels
L-type calcium channels are complex transmembrane proteins that open in response to depolarization of the cell membrane. Upon opening, they allow the influx of calcium ions (Ca2+), which act as a second messenger to trigger a variety of downstream cellular events. In cardiac myocytes, for instance, this influx of Ca2+ initiates calcium-induced calcium release from the sarcoplasmic reticulum, leading to muscle contraction.[1] 1,4-Dihydropyridines bind to the α1 subunit of the L-type calcium channel, modulating its function.
Figure 1: Simplified signaling pathway of L-type calcium channels and the modulatory role of 1,4-Dihydropyridines.
High-Throughput Screening Methodologies
Two primary HTS methodologies are widely employed for the screening of DHP calcium channel modulators: fluorescence-based calcium influx assays and automated patch clamp electrophysiology.
Fluorescence-Based Calcium Influx Assays using FLIPR
The Fluorometric Imaging Plate Reader (FLIPR) system is a robust platform for monitoring intracellular calcium changes in a high-throughput format.[4] The assay relies on the use of calcium-sensitive fluorescent dyes, such as Fluo-4, that exhibit increased fluorescence upon binding to Ca2+.
Experimental Workflow:
Figure 2: General experimental workflow for a FLIPR-based calcium influx assay.
Detailed Protocol: FLIPR Calcium Influx Assay
Materials:
-
HEK293 cells stably expressing the human L-type calcium channel (CaV1.2)[2][5]
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., 100 µg/mL Hygromycin B, 15 µg/mL Blasticidin, 0.4 µg/mL Puromycin)[5]
-
Black, clear-bottom 384-well microplates
-
FLIPR Calcium 4, 5, or 6 Assay Kit (contains calcium-sensitive dye and a masking dye)[6]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound compounds (dissolved in DMSO)
-
Potassium Chloride (KCl) solution (for depolarization)
-
FLIPR Tetra or similar instrument
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye loading solution according to the FLIPR Calcium Assay Kit instructions. This typically involves dissolving the fluorescent dye and quench agent in the assay buffer.[6]
-
Add 25 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C, protected from light.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Using the FLIPR instrument, add the compound solutions to the cell plate.
-
-
Depolarization and Fluorescence Measurement:
-
Prepare a stock solution of KCl in assay buffer. The final concentration used to depolarize the cells is typically in the range of 20-80 mM.[2]
-
Place the cell plate in the FLIPR instrument.
-
Initiate the reading protocol. This will typically involve a baseline fluorescence reading, followed by the automated addition of the KCl solution to stimulate the channels, and then continuous fluorescence reading to measure the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity upon depolarization is measured.
-
For antagonists, the percentage of inhibition of the KCl-induced calcium influx is calculated.
-
For agonists, the increase in fluorescence in the absence of a depolarizing stimulus is measured.
-
Dose-response curves are generated, and IC50 (for antagonists) or EC50 (for agonists) values are determined using a suitable software package.
-
Data Presentation: FLIPR Assay Performance
| Parameter | Value | Reference |
| Cell Line | HEK293 expressing human CaV1.2 | [2][5] |
| Fluorescent Dye | Fluo-4 | [2] |
| Depolarizing Agent | 80 mM KCl | [2] |
| Control Antagonist | Isradipine | [2] |
| Z'-factor | Typically > 0.5 | [7][8] |
IC50 Values for Reference Compounds (FLIPR Assay)
| Compound | IC50 (nM) |
| Nifedipine | 10 - 100 |
| Verapamil | 50 - 500 |
| Diltiazem | 100 - 1000 |
Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a higher-throughput alternative to conventional manual patch clamp, allowing for the direct measurement of ion channel currents.[9] This technique offers greater detail on the mechanism of action of compounds, including voltage-dependence and state-preference.
Detailed Protocol: Automated Patch Clamp Assay
Materials:
-
CHO or HEK293 cells stably expressing the human L-type calcium channel (CaV1.2)[5][10]
-
Cell culture reagents as described for the FLIPR assay.
-
Automated patch clamp system (e.g., Sophion Qube, Nanion SyncroPatch)[5]
-
Extracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 2 CaCl2, 10 Glucose; pH 7.4 with CsOH.
-
Intracellular Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP; pH 7.2 with CsOH.
-
This compound compounds.
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as for the FLIPR assay.
-
Resuspend the cells in the extracellular solution at the desired concentration for the specific APC platform.
-
-
APC System Setup:
-
Prime the microfluidic chips and the system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
-
A voltage protocol is applied to elicit L-type calcium channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.
-
Baseline currents are recorded before and after the application of the test compounds.
-
-
Data Analysis:
-
The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition or activation.
-
IC50 or EC50 values are calculated from concentration-response curves.
-
The voltage-dependence of the block can be assessed by applying a range of depolarizing steps.
-
Data Presentation: Automated Patch Clamp Performance
| Parameter | Value | Reference |
| Cell Line | HEK-293 expressing human CaV1.2 | [5] |
| Control Antagonist | Verapamil | [5] |
| Verapamil IC50 | 8.15 µM | [5] |
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the discovery and characterization of novel this compound modulators of L-type calcium channels. The choice between a fluorescence-based assay and an automated patch clamp approach will depend on the specific screening goals, with FLIPR assays being well-suited for primary screening of large compound libraries and APC providing more detailed mechanistic information for hit validation and lead optimization. Careful assay development and validation, including the use of appropriate controls and statistical analysis, are crucial for the success of any HTS campaign.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apexbt.com [apexbt.com]
- 4. High-throughput screening for modulators of cellular contractile force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. moleculardevices.com [moleculardevices.com]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. Expression of the L-type calcium channel with two different beta subunits and its modulation by Ro 40-5967 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of 1,4-Dihydropyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydropyridine (1,4-DHP) derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] While many are known as effective antihypertensive agents, there is growing interest in their antioxidant properties.[2][3] The structural similarity of some 1,4-DHPs to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) suggests their potential to interact with cellular redox systems.[4] Oxidative stress, implicated in various diseases, has spurred research into the antioxidant potential of these compounds.[2][5] This document provides detailed protocols for several common assays used to evaluate the antioxidant capacity of 1,4-DHP compounds, along with data presentation guidelines and visual workflows.
Mechanism of Antioxidant Action
The antioxidant activity of this compound derivatives is often attributed to their ability to act as hydrogen donors, effectively scavenging free radicals and terminating oxidative chain reactions.[3] The electron density on the dihydropyridine ring is a key factor in their antioxidant potential.[4] Compounds with electron-donating groups on the aromatic rings tend to exhibit higher antioxidant activity.[4]
Figure 1: General mechanism of 1,4-DHP antioxidant activity.
Experimental Protocols
This section details the methodologies for several key assays used to determine the antioxidant capacity of this compound compounds.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.2 mg/mL) in methanol.[7] The solution should be freshly prepared and protected from light.[7]
-
Prepare various concentrations of the 1,4-DHP test compounds in a suitable solvent (e.g., methanol or ethanol).
-
A standard antioxidant, such as L-ascorbic acid or Trolox, should be prepared in the same manner.[7]
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the sample or standard solution.[6]
-
Add 200 µL of the DPPH working solution to each well and mix thoroughly.[6]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).[8]
-
Measure the absorbance at 517 nm using a microplate reader.[6][8]
-
A blank well containing only the solvent and DPPH solution should be included.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula:
-
The results can be expressed as IC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Figure 2: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.[9][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[11]
-
Prepare a 2.45 mM potassium persulfate solution in water.[11]
-
To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[9]
-
-
Assay Procedure:
-
Calculation:
-
The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Figure 3: Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH.[13][14]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent A: Acetate buffer (300 mM, pH 3.6).
-
Solution B: TPTZ (10 mM) in 40 mM HCl.
-
Solution C: FeCl₃·6H₂O (20 mM) in water.
-
FRAP Working Solution: Prepare fresh by mixing Reagent A, Solution B, and Solution C in a 10:1:1 (v/v/v) ratio.[13][15] Warm the solution to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺.
-
Results are expressed as FRAP values (in µM Fe²⁺ equivalents).
-
Figure 4: Workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is damaged by a free radical generator (like AAPH).[16]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 25 µL of the 1,4-DHP sample, standard, or blank (buffer) to a black 96-well plate.[17]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C.[17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[17]
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60 minutes) at 37°C.[17] Use an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[18]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[17]
-
Calculate the Net AUC by subtracting the blank's AUC from the sample's or standard's AUC.[17]
-
Plot the Net AUC of the standards against their concentration to create a standard curve.
-
Determine the antioxidant capacity of the samples from the standard curve, expressed as Trolox Equivalents (TE).[18]
-
Figure 5: Workflow for the ORAC antioxidant assay.
β-Carotene-Linoleic Acid Assay
This assay evaluates the ability of an antioxidant to prevent the bleaching of β-carotene, which is caused by oxidative degradation of linoleic acid.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a β-carotene-linoleic acid stock solution: Dissolve 0.5 mg β-carotene in 1 mL of chloroform. Add 25 µL of linoleic acid and 200 mg of Tween 40.[1][4]
-
Evaporate the chloroform completely using a vacuum evaporator.[1][4]
-
Add 100 mL of oxygen-saturated distilled water with vigorous shaking to form an emulsion.[1][4]
-
-
Assay Procedure:
-
Aliquot 2.5 mL of the β-carotene-linoleic acid emulsion into test tubes.
-
Add 350 µL of the 1,4-DHP test compound solution (e.g., 2 mg/mL in ethanol).[4]
-
A blank (without the test compound) and a positive control (e.g., Butylated hydroxytoluene - BHT) should be run in parallel.[4]
-
Incubate the tubes at room temperature for a prolonged period (e.g., up to 24 hours).[4]
-
Measure the absorbance of the mixture at 490 nm at different time intervals.
-
-
Calculation:
-
The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence of the sample to that of the control.
-
Results can be expressed as Relative Antioxidant Activity (RAA).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different 1,4-DHP compounds and with standard antioxidants.
Table 1: Antioxidant Activity of 1,4-DHP Derivatives by β-Carotene-Linoleic Acid Assay
| Compound ID | Substituent on Aromatic Ring | Relative Antioxidant Activity (RAA) (%) |
| 6a | Chlorine on quinoline ring | 71[4] |
| 6c | Fluorine on quinoline ring | 80[4] |
| 6d | Three methoxy groups | 78[4] |
| 6h | Not specified | 45[4] |
| Ascorbic Acid (AA) | Standard | 49[4] |
| 6b | Not specified | Low[4] |
| 6f | Not specified | Low[4] |
Note: Data extracted from a study where RAA was measured after 24 hours of incubation.[4]
Table 2: Total Antioxidative Capacity (TAC) of Selected 1,4-DHP Derivatives
| Compound Type | Compound ID | Relative Antioxidative Potential (vs. Uric Acid) |
| I | Diethone | ~10-fold or more[2] |
| II | Carbatone | ~10-fold or more[2] |
| III | Thiocarbatone | ~10-fold or more[2] |
| III | E-2-134-1 | ~10-fold or more[2] |
| IV | AV-153 | ~10-fold or more[2] |
| IV | J-11-61B | 8-fold[2] |
| II | J-9-46 | 2-fold[2] |
| II | J-9-117 | As effective as uric acid[2] |
Note: The TAC assay relied on the ability of compounds to scavenge hydrogen peroxide.[2]
References
- 1. gavinpublishers.com [gavinpublishers.com]
- 2. Antioxidative this compound Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. zen-bio.com [zen-bio.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. agilent.com [agilent.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydropyridines (DHPs) are a class of organic compounds well-known for their activity as L-type calcium channel blockers.[1] Beyond their cardiovascular applications, emerging evidence suggests that various analogues of 1,4-DHP possess significant anti-cancer properties.[2][3][4][5] These compounds have been shown to induce cytotoxicity in various cancer cell lines, reverse multidrug resistance, and modulate key signaling pathways involved in cancer progression.[6][7][8][9] This document provides a comprehensive set of protocols for the systematic evaluation of novel 1,4-Dihydropyridine analogues for their anti-cancer activity, from initial screening to in-depth mechanistic studies.
Experimental Workflow Overview
The assessment of anti-cancer activity follows a tiered approach, beginning with broad in vitro cytotoxicity screening and progressing to more focused mechanistic and in vivo studies for promising candidates.
Caption: Overall experimental workflow for assessing anti-cancer activity.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase aims to identify the most potent 1,4-DHP analogues by assessing their cytotoxic effects on a panel of human cancer cell lines. The choice of cell lines should be relevant to the intended therapeutic target. For instance, MCF-7 (breast), LS180 (colon), and MOLT-4 (leukemia) have been used in previous studies with 1,4-DHPs.[2]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Novel 1,4-DHP analogues
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[3]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the 1,4-DHP analogues in culture medium. The final concentration of DMSO should not exceed 0.5%.[2] Replace the medium in the wells with the medium containing the compounds and incubate for 48-72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content and is a reliable method for cytotoxicity screening.[11][12]
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Procedure:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Data Acquisition: Measure the absorbance at 540 nm.[12]
Data Presentation: Cytotoxicity
The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| 1,4-DHP Analogue | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| Analogue 1 | 25.4 ± 2.1 | 30.1 ± 3.5 | 45.2 ± 4.8 |
| Analogue 2 | 10.2 ± 1.5 | 15.8 ± 2.2 | 22.7 ± 3.1 |
| Analogue 3 | 5.6 ± 0.8 | 8.9 ± 1.3 | 12.4 ± 1.9 |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.3 |
Phase 2: Mechanistic Studies (In Vitro)
Lead compounds identified in Phase 1 should be further investigated to understand their mechanism of action. Key areas to explore are the induction of apoptosis and effects on cell cycle progression.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,4-DHP analogues at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Materials:
-
PI staining solution (containing RNase A and Triton X-100)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[17]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the DNA content by flow cytometry.[14]
Data Presentation: Apoptosis and Cell Cycle
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Analogue 3 (IC50) | 40.2 ± 3.5 | 35.7 ± 2.9 | 20.1 ± 2.1 | 4.0 ± 0.8 |
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 ± 4.1 | 25.3 ± 2.8 | 14.2 ± 1.9 |
| Analogue 3 (IC50) | 35.8 ± 3.2 | 15.1 ± 2.0 | 49.1 ± 3.8 |
Signaling Pathway Analysis
Based on existing literature, 1,4-DHPs may influence several signaling pathways in cancer cells.
Potential Signaling Pathways Modulated by 1,4-DHPs
1,4-DHPs are known to interact with calcium channels, and intracellular calcium signaling is crucial for various cellular processes, including proliferation and apoptosis.[1] Additionally, some analogues have been shown to inhibit the Notch signaling pathway, which is often reactivated in cancer.[6] Another potential mechanism is the inhibition of the STAT1 signaling pathway, which can lead to the downregulation of PD-L1, an important immune checkpoint protein.[8][9][18]
References
- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gssrr.org [gssrr.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of this compound Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b-Annulated 1,4-Dihydropyridines as Notch Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. biocompare.com [biocompare.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Application Note: Rapid Synthesis of 1,4-Dihydropyridines via Microwave-Assisted Hantzsch Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a major class of calcium channel blockers used in treating cardiovascular diseases like hypertension and angina.[1][2][3] Marketed drugs such as Amlodipine, Nifedipine, and Felodipine highlight the therapeutic significance of this heterocyclic system.[4][5] The classical synthesis of 1,4-DHPs is achieved through the Hantzsch reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and an ammonia source.[6][7] However, conventional methods often require long reaction times and high temperatures, leading to moderate yields.[8]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, dramatically accelerating reaction rates and often improving product yields.[8][9] This application note details the use of microwave irradiation to promote the Hantzsch reaction, enabling the rapid and efficient synthesis of this compound derivatives, a significant advantage for high-throughput screening and drug discovery pipelines.
Principle of the Reaction The microwave-assisted Hantzsch synthesis is a one-pot, three-component reaction. It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium acetate or aqueous ammonia).[6][10] Microwave energy efficiently heats the polar reactants and solvents, leading to a significant reduction in reaction time from hours to mere minutes.[8][11] The reaction can be performed under solvent-free conditions or in various solvents, sometimes employing a catalyst to further enhance efficiency.[9][12][13]
Caption: General scheme of the three-component microwave-assisted Hantzsch reaction.
Advantages of Microwave Synthesis
The application of microwave technology to the Hantzsch reaction offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reaction times are drastically reduced from several hours to just a few minutes.[6][11]
-
Higher Yields: Microwave irradiation often leads to significantly improved product yields.[10][11][13]
-
Green Chemistry: The ability to perform reactions under solvent-free conditions minimizes the use of hazardous organic solvents, aligning with green chemistry principles.[4][9]
-
Improved Purity: The short reaction times can reduce the formation of by-products, simplifying purification.[11]
-
Process Control: Modern microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducibility.[11]
Caption: Comparison of conventional heating vs. microwave-assisted workflows.
Data Presentation: Synthesis of 1,4-Dihydropyridines
The efficiency of the microwave-assisted Hantzsch reaction is demonstrated by the consistently high yields and short reaction times observed across a variety of substrates.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Aldehyde | Method | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Conventional (Reflux) | 12 hours | 15-52 | [6] |
| Benzaldehyde | Microwave (Domestic oven) | 4 minutes | 15-52 | [6] |
| Benzaldehyde | Microwave (Synthesizer) | 10 minutes | 89 | [11] |
| 4-Nitrobenzaldehyde | Conventional (Reflux) | 12 hours | Low | [6][11] |
| 4-Nitrobenzaldehyde | Microwave (Synthesizer) | 10 minutes | 88 | [11] |
Table 2: Microwave-Assisted Synthesis of Various 4-Aryl-1,4-Dihydropyridines
| Entry | Aldehyde | Catalyst / Conditions | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Benzaldehyde | Nanochitosan / Solvent-free | 1-5 | 300 | Good | [12] |
| 2 | 4-Hydroxybenzaldehyde | Nanochitosan / Solvent-free | 1-5 | 300 | Good | [12] |
| 3 | Benzaldehyde | None / EtOH-H₂O | 10 | - | 93 | [14] |
| 4 | 4-Chlorobenzaldehyde | None / Solvent-free | 10 | 150 | 89 | [11] |
| 5 | 2-Nitrobenzaldehyde | None / Solvent-free | 10 | 150 | 39 | [11] |
| 6 | Benzaldehyde | Al(DS)₃ / Water | 5 | - | 97 | [5] |
| 7 | 4-Methylbenzaldehyde | Al(DS)₃ / Water | 5 | - | 95 | [5] |
| 8 | 5-Formyl-2'-deoxyuridine | Ba(NO₃)₂ / Solvent-free | 10 | - | 96 | [13] |
Experimental Protocols
Protocol 1: General Solvent-Free Synthesis of 1,4-Dihydropyridines
This protocol is a generalized procedure based on solvent-free methods described in the literature.[12][13]
-
Reactant Mixture: In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.0 mmol), and a catalyst (e.g., 0.05 g nanochitosan or 0.1 mmol Ba(NO₃)₂) if required.
-
Microwave Irradiation: Seal the vial with a septum cap and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a set power (e.g., 300 W) or temperature (e.g., 60-100 °C) for 1-10 minutes.[9][12]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).[12]
-
Work-up and Purification: After completion, allow the vessel to cool to room temperature. Add 5 mL of ethanol to the crude mixture and heat gently to dissolve the product.[12]
-
Isolation: Cool the solution in an ice bath to induce crystallization. The solid product is then collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization: If necessary, the crude product can be further purified by recrystallization from hot ethanol to obtain the pure this compound.[12]
Protocol 2: Synthesis in Aqueous Micellar Solution
This protocol utilizes an environmentally benign aqueous medium.[5]
-
Reactant Mixture: To a solution of aluminum dodecyl sulfate (Al(DS)₃) in water, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and cyanoacetamide (1.0 mmol).
-
Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and irradiate for 5 minutes.
-
Isolation: After cooling, the solid product that precipitates from the solution is collected by simple filtration.
-
Purification: The product is washed with water and then ethanol to afford the pure 1,4-DHP, typically in very high yield (up to 97%).[5]
Application in Drug Discovery and Development
The 1,4-DHP scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[15] While renowned for their role as calcium channel blockers, derivatives also exhibit a wide range of other pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][16]
The ability to rapidly synthesize a library of diverse 1,4-DHP analogues using the microwave-assisted Hantzsch reaction is invaluable for modern drug discovery. It accelerates the Structure-Activity Relationship (SAR) studies needed to optimize lead compounds and identify novel drug candidates.
Caption: Workflow for drug discovery using rapid 1,4-DHP synthesis.
Conclusion The microwave-assisted Hantzsch reaction is a superior alternative to conventional methods for synthesizing 1,4-dihydropyridines. It offers remarkable advantages in terms of speed, efficiency, and environmental friendliness.[9][11] The detailed protocols and compiled data in this note provide a practical guide for researchers in medicinal chemistry and drug development to leverage this powerful technique for the rapid generation of novel compounds with significant therapeutic potential.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. bioorganica.org.ua [bioorganica.org.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave irradiation: a green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Microwave-assisted synthesis of base-modified fluorescent this compound nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 15. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 16. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in the Hantzsch dihydropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize yields in the Hantzsch dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch dihydropyridine synthesis?
The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to form the corresponding pyridine derivative.[1][2] First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone in the synthesis of various biologically active molecules, including important calcium channel blockers like nifedipine and amlodipine.[1][3]
Q2: What is the general reaction mechanism?
The Hantzsch synthesis is believed to proceed through several key intermediate steps, and the exact pathway can be influenced by the reactants and conditions.[1][4][5] The generally accepted mechanism involves two primary arms that converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6][7]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source to produce a β-enamino ester.[6][7]
-
Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by cyclization and dehydration to yield the final this compound ring system.[4][7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,4-Dihydropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,4-Dihydropyridine (DHP) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: this compound derivatives often possess a lipophilic chemical structure, which is a primary reason for their low solubility in water. Their molecular structure can lead to strong intermolecular forces in the crystalline state, making it difficult for water molecules to solvate them. This poor aqueous solubility can significantly limit their oral bioavailability and therapeutic efficacy.[1][2][3]
Q2: What are the primary strategies to enhance the aqueous solubility of 1,4-DHP derivatives?
A2: The main strategies focus on modifying the physical or chemical properties of the drug substance. These include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve wettability and inhibit drug crystallization.[6][7][8]
-
Complexation: Forming inclusion complexes with cyclodextrins can mask the lipophilic properties of the drug molecule and increase its apparent solubility.[9][10]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Chemical Modifications: Creating salt forms or prodrugs can alter the physicochemical properties of the parent drug to improve solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my specific 1,4-DHP derivative?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of your 1,4-DHP derivative, including its melting point, logP, and chemical stability. A preliminary screening of different methods is often necessary. For instance, thermally stable compounds might be suitable for hot-melt extrusion to prepare solid dispersions, while heat-sensitive molecules may require solvent-based methods.
Q4: What are the critical quality attributes to consider when developing a formulation for a poorly soluble 1,4-DHP?
A4: Key quality attributes to monitor include:
-
Particle Size and Distribution: Especially for nanosuspensions and micronized formulations.
-
Crystallinity: Assessing the degree of amorphization in solid dispersions is crucial, as the amorphous form is generally more soluble.
-
In Vitro Dissolution Rate: This is a critical performance indicator.
-
Physical and Chemical Stability: The formulation should be stable under storage conditions, with no significant changes in its physical form or drug degradation.
-
Drug Loading: The amount of drug in the final formulation.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Dispersions
-
Problem: You are unable to achieve a high drug loading in your solid dispersion formulation without compromising its performance.
-
Possible Causes & Solutions:
-
Poor Miscibility: The drug and polymer may not be fully miscible at higher drug concentrations.
-
Solution: Screen different polymers with varying hydrophilicity and capacity for drug-polymer interactions (e.g., hydrogen bonding). Consider using a combination of polymers.
-
-
Drug Crystallization: At higher concentrations, the drug may crystallize out of the polymer matrix.
-
Solution: Incorporate a crystallization inhibitor into your formulation. Also, ensure rapid cooling during preparation methods like hot-melt extrusion to "freeze" the drug in its amorphous state.
-
-
Issue 2: Particle Aggregation in Nanosuspensions
-
Problem: The nanoparticles in your nanosuspension are aggregating over time, leading to instability.
-
Possible Causes & Solutions:
-
Insufficient Stabilization: The concentration or type of stabilizer may not be optimal.
-
Inadequate Zeta Potential: A low zeta potential (close to zero) can lead to particle agglomeration due to weak electrostatic repulsion.
-
Solution: Choose stabilizers that impart a higher surface charge to the nanoparticles. The optimal zeta potential is generally considered to be above ±30 mV for good stability.
-
-
Issue 3: Inconsistent Dissolution Profiles
-
Problem: You are observing high variability in the in vitro dissolution profiles between different batches of your formulation.
-
Possible Causes & Solutions:
-
Process Variability: Inconsistent manufacturing process parameters can lead to batch-to-batch variations.
-
Solution: Tightly control critical process parameters such as stirring speed, temperature, and evaporation rate during the preparation of solid dispersions or nanosuspensions.
-
-
Physical Instability: The formulation may be undergoing physical changes over time, such as crystallization of an amorphous drug.
-
Solution: Conduct stability studies under accelerated conditions to assess the physical stability of your formulation. Characterize the solid-state properties (e.g., using DSC and XRD) of your batches over time.
-
-
Data Presentation: Quantitative Solubility Enhancement of 1,4-DHP Derivatives
The following tables summarize the reported solubility enhancements for various 1,4-DHP derivatives using different strategies.
Table 1: Solubility Enhancement of Felodipine
| Technique | Carrier/System | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Solid Dispersion | PEG 6000 | 1:6 | 4.66 | [13] |
| Solid Dispersion | Polyvinyl Alcohol (PVA) | 1:6 | 4.68 | [13] |
| Solid Dispersion | Soluplus® | 1:10 | >90% dissolution in 30 min vs <19% for pure drug in 1 hr | [14] |
Table 2: Solubility Enhancement of Nifedipine
| Technique | Carrier/System | Drug:Carrier Ratio | Fold Increase in Solubility/Result | Reference |
| Solid Dispersion | Vitamin E TPGS | 10:90 | 178 | [15] |
| Solid Dispersion | Solutol HS-15 | 10:90 | Moderate enhancement | [16] |
| Complexation | β-Cyclodextrin | 1:1 | Stoichiometric ratio for complexation | [9] |
| Nanosuspension | Media Milling | Optimized | Mean particle size of 283 nm | [17] |
Table 3: Solubility Enhancement of Amlodipine Besylate
| Technique | Carrier/System | Drug:Carrier Ratio | Resulting Solubility | Reference |
| Solid Dispersion | PEG 4000 (Solvent Evaporation) | 1:5 | 325.95 µg/ml | [18] |
| Solid Dispersion | PEG 6000 (Solvent Evaporation) | 1:5 | 264.3 µg/ml | [18] |
| Solid Dispersion | PEG 6000 (Physical Mixture) | 1:5 | 141.51 µg/ml | [18] |
| Microemulsion | Optimized | - | 112.54 mg/ml | [19] |
| Solid Dispersion | PEG 6000 (Solvent Evaporation) | 1:4 | 96.97 mg/ml | [19] |
Table 4: Solubility Enhancement of Other 1,4-DHP Derivatives
| Derivative | Technique | Carrier/System | Result | Reference |
| Nisoldipine | Nanosuspension | Urea, Tween 80 | Saturation solubility of 557 µg/ml, particle size 510.4 nm | [11][20] |
| Nicardipine | Complexation | β-Cyclodextrin | Complexation improves photostability | [10] |
Experimental Protocols
Protocol 1: Preparation of a Felodipine Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh felodipine and the chosen polymer carrier (e.g., Polyvinyl Alcohol - PVA) in the desired ratio (e.g., 1:6). Dissolve the felodipine in a suitable amount of ethanol.
-
Mixing: Transfer the ethanolic solution of felodipine into a container holding the pre-weighed PVA.
-
Solvent Evaporation: Stir the mixture until a clear solution is obtained. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator until a solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing: Grind the dried solid dispersion in a mortar and pass it through a sieve (e.g., #100) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (DSC, XRD).[13]
Protocol 2: Preparation of a Nifedipine Nanosuspension by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 10 mg of nifedipine and a stabilizer (e.g., PVA, HPMC) in 15 ml of a suitable organic solvent like 95% ethanol.[21]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% Tween 20) and cool it to below 5°C.[21]
-
Nanoprecipitation: Add the organic solution dropwise (e.g., at a rate of 1 ml/min) into the cold aqueous solution under continuous stirring.
-
Solvent Removal: Allow the solvent to evaporate under continuous stirring at room temperature.
-
Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and drug content.[4][21]
Protocol 3: Preparation of a 1,4-DHP-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization
-
Cyclodextrin Solution: Dissolve the desired amount of β-cyclodextrin or its derivative in deionized water.
-
Drug Solution: In a separate vial, dissolve the 1,4-DHP derivative in a minimal amount of a suitable co-solvent system (e.g., acetonitrile and tert-butyl alcohol).
-
Complexation: Add the drug solution dropwise to the cyclodextrin solution with constant stirring.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Evaluate the complex for its solubility, dissolution rate, and evidence of inclusion complex formation (e.g., using DSC, FTIR, and NMR).[22]
Visualizations
References
- 1. impactfactor.org [impactfactor.org]
- 2. Enhanced dissolution rate of felodipine using spherical agglomeration with Inutec SP1 by quasi emulsion solvent diffusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Preparation and evaluation of nanosuspension of nifedipine | International Journal of Current Research [journalcra.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scielo.br [scielo.br]
- 10. Inclusion complexes of nifedipine and other 1.4-dihydropyridine derivatives with cyclodextrins. IV. The UV study on photochemical stability of the inclusion complexes of nisoldipine, nimodipine, nitrendipine and nicardipine with beta-cyclodextrin in the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijarmps.org [ijarmps.org]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Dissolution enhancement of felodipine by amorphous nanodispersions using an amphiphilic polymer: insight into the role of drug-polymer interactions on drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. ajpsonline.com [ajpsonline.com]
- 22. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 1,4-Dihydropyridine Derivative Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity 1,4-dihydropyridine (DHP) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives after synthesis?
A1: The most prevalent impurities include the corresponding oxidized pyridine derivative, unreacted starting materials (aldehydes, β-ketoesters, and ammonia sources), and byproducts from side reactions. The formation of the pyridine impurity is often indicated by a yellowing of the product.
Q2: My this compound derivative appears to be degrading during purification, turning yellow. What is happening and how can I prevent it?
A2: The yellow discoloration is a common sign of oxidation of the this compound ring to the corresponding pyridine derivative[1]. This is a primary degradation pathway for this class of compounds. To minimize oxidation, it is crucial to work quickly, avoid excessive heat, and protect the compound from light.[2] Using degassed solvents and storing purified compounds under an inert atmosphere (e.g., argon or nitrogen) can also significantly reduce degradation.
Q3: Are this compound derivatives sensitive to light?
A3: Yes, this compound derivatives are notoriously sensitive to light, particularly UV radiation.[2][3] Exposure to light can catalyze their oxidation to the inactive pyridine form. Therefore, all experimental procedures, including work-up, purification, and storage, should be conducted in amber-colored glassware or with vessels wrapped in aluminum foil to exclude light.
Q4: What are the recommended storage conditions for purified this compound derivatives?
A4: To ensure long-term stability, purified this compound derivatives should be stored as a solid in a cool, dark place under an inert atmosphere. Amber vials or containers that block UV light are highly recommended. For solutions, freshly prepared samples should be used whenever possible and stored protected from light for short periods.
Troubleshooting Guides
Recrystallization
Problem: My this compound derivative will not crystallize from solution.
-
Possible Cause: The solution may be too dilute.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause: The compound may have "oiled out" instead of crystallizing.
-
Solution: Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, redissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by cooling. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce nucleation.
-
Problem: The recrystallized product is still yellow and shows the pyridine impurity by TLC/HPLC.
-
Possible Cause: The chosen solvent system is not effective at separating the dihydropyridine from its oxidized form.
-
Solution: Experiment with different solvent systems. For many dihydropyridines, recrystallization from ethanol or isopropanol can be effective.[4][5] A solvent/anti-solvent system, such as dissolving in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, water), can also improve separation.
-
-
Possible Cause: Oxidation occurred during the recrystallization process.
-
Solution: Ensure the recrystallization is performed as quickly as possible and with minimal heating. Using degassed solvents and flushing the recrystallization flask with an inert gas can help minimize oxidation.
-
Column Chromatography
Problem: My this compound derivative is decomposing on the silica gel column.
-
Possible Cause: The acidic nature of standard silica gel can promote the degradation of some sensitive this compound derivatives.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a weak base, such as triethylamine (typically 0.1-1%). Alternatively, flush the packed column with a solvent mixture containing triethylamine before loading the sample. For very sensitive compounds, using alternative stationary phases like neutral alumina or Florisil may be beneficial.
-
Problem: I am getting poor separation between my desired product and the oxidized pyridine impurity.
-
Possible Cause: The eluent system is not optimized for this separation.
-
Solution: The oxidized pyridine is generally more polar than the corresponding this compound. A less polar eluent system will increase the retention time of the pyridine, allowing for better separation. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or acetone. A shallow gradient of the polar solvent can often provide the best resolution.
-
Purity Assessment (TLC & HPLC)
Problem: I am having trouble visualizing my this compound on a TLC plate.
-
Possible Cause: Many 1,4-dihydropyridines are UV-active.
-
Solution: Use a TLC plate with a fluorescent indicator (F254) and visualize the spots under a UV lamp (254 nm). The compound will appear as a dark spot against a fluorescent green background.
-
-
Possible Cause: The compound is not sufficiently concentrated in the spotted sample.
-
Solution: Ensure the sample is dissolved at an appropriate concentration for TLC spotting (typically 1-5 mg/mL). Spot a small amount multiple times in the same location, allowing the solvent to evaporate between applications.
-
Problem: My HPLC chromatogram shows broad or tailing peaks for my this compound derivative.
-
Possible Cause: Secondary interactions with the stationary phase or poor solubility in the mobile phase.
-
Solution: For reversed-phase HPLC, adding a small amount of a modifier to the mobile phase, such as triethylamine or formic acid (depending on the nature of your derivative), can improve peak shape. Ensure your sample is fully dissolved in the mobile phase before injection. Optimizing the mobile phase composition (e.g., the ratio of organic solvent to water) and pH can also significantly improve peak symmetry.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Generic this compound Derivative
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | Ethanol | 80-90 | >98 | Good for removing less soluble impurities. May require multiple recrystallizations for high purity.[4] |
| Recrystallization | Isopropyl Alcohol | 85-95 | >99 | Often yields high-purity crystals.[4] |
| Flash Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 70-85 | >99 | Effective for separating the desired product from both more and less polar impurities. |
| Preparative HPLC | Acetonitrile/Water (Gradient) | 50-70 | >99.5 | Provides the highest purity but is generally lower yielding and more resource-intensive. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Dissolution: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the crude this compound derivative in the minimum amount of hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific derivative and impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for product discoloration during purification.
References
- 1. Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. JP5463051B2 - Method for producing this compound derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermal Stability of 1,4-Dihydropyridine Compounds in the Solid State
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of the thermal stability of 1,4-dihydropyridine (DHP) compounds in their solid state.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for this compound compounds in the solid state?
A1: The primary thermal degradation pathway for many this compound derivatives, particularly those with a nitro substituent, is the aromatization of the dihydropyridine ring. This reaction results in the formation of a nitroso-derivative and involves the elimination of a water molecule. This degradation process is significantly influenced by the presence of humidity.
Q2: How does humidity affect the thermal stability of solid this compound compounds?
A2: Humidity plays a crucial role in the thermodegradation of 1,4-dihydropyridines. In a dry air atmosphere, these compounds are generally stable and do not undergo significant thermal decomposition. However, in the presence of air humidity, the degradation process is initiated and typically follows first-order reaction kinetics. Increased relative humidity can accelerate the rate of degradation.
Q3: What are the primary analytical techniques to assess the thermal stability of 1,4-dihydropyridines?
A3: A combination of thermoanalytical and chromatographic techniques is typically employed. Differential Scanning Calorimetry (DSC) is used to determine melting points, detect polymorphic transitions, and assess purity. Thermogravimetric Analysis (TGA) is essential for studying decomposition behavior by monitoring mass loss as a function of temperature. For quantitative analysis of the parent compound and identification of degradation products, techniques like UV-Vis spectrophotometry and Thin-Layer Chromatography (TLC) are commonly used.
Q4: Can polymorphism affect the thermal stability of a this compound compound?
A4: Yes, polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact thermal stability. Different polymorphs of the same compound can exhibit different melting points, dissolution rates, and thermal degradation profiles. Therefore, it is crucial to characterize and control the polymorphic form of the this compound throughout the drug development process.
Q5: How can I improve the thermal stability of my this compound compound in a solid formulation?
A5: Several strategies can be employed:
-
Control of Humidity: Since humidity is a key factor in degradation, formulation and storage in low-humidity conditions are critical.
-
Excipient Compatibility: Careful selection of excipients is vital. Some excipients can interact with the drug substance and accelerate degradation, while others may offer a protective effect. Compatibility studies using techniques like DSC are recommended.
-
Crystal Form Selection: Identifying and utilizing the most thermodynamically stable polymorph can enhance thermal stability.
-
Packaging: Using packaging materials with low moisture permeability can protect the formulation from environmental humidity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Thermal Events in DSC Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Broadening of the melting peak or a lower melting point than expected. | The sample may contain impurities, possibly from degradation. | Analyze the sample using a purity-indicating method like HPLC to quantify degradation products. A lower melting point can be indicative of radiolysis products if the sample was irradiated. |
| Appearance of an exothermic peak after the melting endotherm. | This could indicate a decomposition reaction immediately following melting. | Correlate the DSC data with a TGA run to see if there is a corresponding mass loss at that temperature. This confirms decomposition. |
| Multiple endothermic peaks are observed. | This may suggest the presence of different polymorphs or solvates. | Characterize the sample using X-ray Powder Diffraction (XRPD) to identify the crystal forms. If a solvate is suspected, TGA can show a mass loss corresponding to the solvent. |
Issue 2: Inconsistent Results in Accelerated Stability Studies
| Symptom | Possible Cause | Troubleshooting Action |
| Higher than expected degradation at lower temperatures. | Potential interaction with an excipient in the formulation. | Conduct drug-excipient compatibility studies by preparing binary mixtures of the drug and each excipient and analyzing them by DSC. |
| Inconsistent degradation rates across different batches of the same formulation. | Variability in the solid-state properties (e.g., particle size, crystal form) of the this compound or excipients. | Characterize the solid-state properties of the starting materials for each batch to ensure consistency. |
| Degradation is observed even in low humidity conditions. | The degradation may be initiated by other factors such as light or oxidative stress. While the focus is thermal, 1,4-DHPs are notoriously light-sensitive. | Ensure all stability studies are conducted in light-protective containers. Consider performing studies under an inert atmosphere (e.g., nitrogen) to rule out oxidation. |
Data Presentation: Thermal Degradation Kinetics of this compound Derivatives
The following tables summarize the kinetic parameters for the thermal decomposition of various this compound derivatives in the solid state.
Table 1: Kinetic Parameters of Thermal Decomposition of 1,4-DHP Derivatives at 80°C and Different Relative Humidities (RH)
| Compound | Relative Humidity (%) | Rate Constant (k x 10⁻⁸ s⁻¹) | Correlation Coefficient (r) |
| Nifedipine | 50.9 | 1.83 | 0.9315 |
| 76.4 | 2.25 | ||
| 90.0 | 2.55 | ||
| Nisoldipine | 50.9 | 2.12 | 0.9478 |
| 76.4 | 2.50 | ||
| 90.0 | 2.97 | ||
| Nitrendipine | 50.9 | 1.03 | 0.9875 |
| 76.4 | 1.05 | ||
| 90.0 | 1.10 | ||
| Nimodipine | 50.9 | 1.05 | 0.9654 |
| 76.4 | 1.08 | ||
| 90.0 | 1.12 | ||
| Nicardipine | 50.9 | 1.35 | 0.9799 |
| 76.4 | 1.48 | ||
| 90.0 | 1.58 | ||
| Felodipine | 50.9 | 1.08 | 0.9543 |
| 76.4 | 1.12 | ||
| 90.0 | 1.15 | ||
| Amlodipine | 50.9 | 1.25 | 0.9765 |
| 76.4 | 1.32 | ||
| 90.0 | 1.40 |
Data adapted from Marciniec B, Ogrodowczyk M. Acta Pol Pharm. 2006 Nov-Dec;63(6):477-84.
Table 2: Kinetic and Thermodynamic Parameters for Thermal Decomposition of 1,4-DHP Derivatives at a Relative Humidity of ~76%
| Compound | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH) (kJ/mol) | Entropy of Activation (ΔS) (J/K·mol) | Rate Constant at 25°C (k₂₅ x 10⁻⁹ s⁻¹) |
| Nifedipine | 32.53 | 29.58 | -255.35 | 4.85 |
| Nisoldipine | 35.61 | 32.66 | -246.80 | 4.60 |
| Nitrendipine | 34.54 | 31.59 | -251.21 | 1.95 |
| Nimodipine | 35.12 | 32.17 | -249.44 | 2.01 |
| Nicardipine | 36.18 | 33.23 | -246.10 | 2.70 |
| Felodipine | 34.87 | 31.92 | -250.81 | 2.05 |
| Amlodipine | 35.89 | 32.94 | -247.90 | 2.41 |
Data adapted from Marciniec B, Ogrodowczyk M. Acta Pol Pharm. 2006 Nov-Dec;63(6):477-84.
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any polymorphic transitions or interactions with excipients.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound compound or a physical mixture with an excipient (typically a 1:1 ratio for compatibility studies) into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.
-
-
Instrument Parameters (Typical):
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to a temperature above the melting point of the compound (e.g., 300°C).
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
Observe any additional endothermic or exothermic peaks that may indicate phase transitions, decomposition, or interactions.
-
In drug-excipient mixtures, look for the appearance of new peaks, disappearance of existing peaks, or shifts in the melting point of the drug.
-
Protocol 2: Decomposition Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and quantify mass loss events.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound compound into a TGA pan (ceramic or platinum).
-
-
Instrument Parameters (Typical):
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to a temperature where complete decomposition is expected (e.g., 600°C).
-
Atmosphere: Inert nitrogen or oxidative air atmosphere with a purge rate of 50 mL/min, depending on the desired stress condition.
-
-
Data Analysis:
-
Generate a plot of mass (%) versus temperature (°C).
-
Determine the onset temperature of any significant mass loss steps, which indicates the beginning of decomposition.
-
Quantify the percentage of mass lost at each step.
-
Protocol 3: Isothermal Stress Testing for Kinetic Analysis
-
Objective: To determine the rate of degradation of the this compound compound at a constant elevated temperature and humidity.
-
Materials and Equipment:
-
Stability chambers capable of maintaining constant temperature and relative humidity.
-
Light-protective, sealed containers.
-
A validated quantitative analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Procedure:
-
Place accurately weighed samples of the solid this compound compound into the containers.
-
Store the containers in stability chambers at various stress conditions (e.g., 70°C/75% RH, 80°C/75% RH, 90°C/75% RH).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a sample from each condition.
-
Quantify the amount of the remaining this compound using the validated analytical method.
-
-
Data Analysis:
-
Plot the concentration or percentage of the remaining drug against time for each condition.
-
Determine the order of the reaction (often first-order for solid-state degradation) and calculate the degradation rate constant (k) for each temperature.
-
Use the Arrhenius equation to plot ln(k) versus 1/T to determine the activation energy (Ea) for the degradation process.
-
Visualizations
Caption: Thermal degradation pathway of a this compound.
Caption: Workflow for assessing the thermal stability of 1,4-DHPs.
resolving common issues in the spectroscopic analysis of 1,4-Dihydropyridines
Technical Support Center: Spectroscopic Analysis of 1,4-Dihydropyridines
Welcome to the technical support center for the spectroscopic analysis of 1,4-Dihydropyridines (DHPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during experimental analysis.
General Troubleshooting and FAQs
This section covers overarching issues that can affect multiple types of spectroscopic analysis.
Question: My 1,4-DHP sample appears to be degrading during analysis. What is the most common cause?
Answer: 1,4-Dihydropyridines are notoriously light-sensitive and prone to oxidation.[1] The primary degradation pathway is the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[2][1] This process can be accelerated by exposure to UV light and certain solvents.
-
Recommendation: Always handle 1,4-DHP samples in amber vials or protect them from light. Prepare solutions fresh and analyze them promptly. If degradation is suspected, re-purify the sample and re-run the analysis under light-protected conditions.
Question: I am observing unexpected or inconsistent spectral data. What should be my first troubleshooting step?
Answer: First, verify the purity and integrity of your sample. Impurities, residual solvents from synthesis, or degradation products can significantly complicate spectra. Tautomerism can also lead to multiple species in solution, resulting in complex spectra.[3]
-
Recommendation:
-
Run a preliminary purity check using a simple technique like thin-layer chromatography (TLC) or melting point determination.[4]
-
Ensure your solvent is pure and deuterated (for NMR) and does not contain acidic or basic impurities that could catalyze degradation or tautomerization.[3]
-
Consider the possibility of annular tautomerism, where protons can shift between nitrogen atoms, especially in impure solvents or at high concentrations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of 1,4-DHPs, but it can present unique challenges.
FAQs and Troubleshooting Guide (NMR)
Question: Why is the N-H proton signal in my ¹H NMR spectrum broad or difficult to identify?
Answer: The N-H proton signal in 1,4-DHPs is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.[5] In CDCl₃, the signal is typically found between 6.55-7.97 ppm, while in DMSO-d₆, it shifts downfield to 8.76-9.19 ppm.[6] Broadening can be caused by quadrupole coupling with the ¹⁴N nucleus, chemical exchange with trace amounts of water, or intramolecular hydrogen bonding.[5]
Question: The methylene protons of the ester groups at C3 and C5 are showing a complex splitting pattern instead of a simple quartet. Why is this happening?
Answer: This phenomenon is due to the diastereotopicity of the methylene hydrogens.[5][7] The C4 position of the 1,4-DHP ring is often a chiral or pseudo-prochiral center, which makes the two protons of the adjacent CH₂ groups magnetically non-equivalent.[8][9] This results in each proton having a different chemical shift, and they split each other, leading to a more complex multiplet (an AB quartet) rather than a simple quartet.[5][7]
Question: I suspect my 1,4-DHP has oxidized to the pyridine derivative. How can I confirm this with NMR?
Answer: The oxidation product will lack the characteristic signals of the 1,4-DHP ring. Specifically, you will see the disappearance of the N-H proton and the C4-H proton signals. The signals for the protons on the substituents at C2 and C6 (e.g., methyl groups) will also shift. In the pyridine derivative, the proton signals of a CH₂ group on the substituent will appear as a singlet, whereas in the 1,4-DHP they may be a more complex system due to diastereotopicity.[7]
Typical ¹H and ¹³C NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for key atoms in the 1,4-DHP core.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | 5.5 - 9.2[5][6] | - | Highly solvent and concentration-dependent. Often broad. |
| H-4 | 4.7 - 5.1[6] | 36 - 42[6][10] | Appears as a singlet. |
| C2/C6-CH₃ | ~2.2[6] | ~18 | Can be a single peak if substituents at C3 and C5 are identical. |
| C-2 / C-6 | - | ~146[6][10] | Quaternary carbons of the double bond. |
| C-3 / C-5 | - | ~100[6][10] | Quaternary carbons of the double bond, shifted upfield by electron-donating groups. |
| C=O (Ester) | - | 166 - 168[10] | Carbonyl carbon of the ester substituents. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 1,4-DHP sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[4]
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. For unequivocal assignments, consider running 2D NMR experiments like COSY, HMQC, and HMBC.[6][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups in 1,4-DHP derivatives.
FAQs and Troubleshooting Guide (IR)
Question: What are the most important peaks to look for in the IR spectrum of a 1,4-DHP?
Answer: The key characteristic absorption peaks are the N-H stretching vibration, the C=O stretching of the ester groups, and C-H stretching vibrations.[4][11] The presence of a cyano group, if applicable, will also show a strong, sharp peak.[12]
Question: My N-H stretching peak is shifted from the expected range. What could cause this?
Answer: Intramolecular hydrogen bonding between the N-H group and a nearby carbonyl oxygen (C=O) can cause a shift in the N-H stretching frequency.[5] The formation of this bond can lead to a shift to higher wavenumbers, which may indicate a shortening of the N-H bond.[5]
Typical IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| N-H Stretch | 3340 - 3420[4][11][12] | Sharp to medium |
| C-H Stretch (sp³) | Below 3000[4][13] | Medium to strong |
| C-H Stretch (sp²) | Above 3000[13] | Weak to medium |
| C≡N Stretch | 2250 - 2255[12] | Sharp, strong |
| C=O Stretch (Ester) | 1660 - 1745[4][12] | Strong, sharp |
Experimental Protocol: IR Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid 1,4-DHP sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrophotometer and record the spectrum.[4]
-
Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for quantitative analysis and to study the photodegradation of 1,4-DHPs.
FAQs and Troubleshooting Guide (UV-Vis)
Question: The absorbance of my 1,4-DHP solution is decreasing over time. What is happening?
Answer: This is a classic sign of photodegradation. 1,4-DHPs are highly sensitive to light, which causes them to oxidize to their pyridine forms.[1] This process leads to a decrease in the characteristic absorbance of the 1,4-DHP and the appearance of new absorption bands corresponding to the pyridine derivative, typically around 270-280 nm.
Question: I added a base to my 1,4-DHP solution and the color changed/absorption spectrum shifted. Why?
Answer: In the presence of a mild base, 1,4-DHPs can be deprotonated to form a 1,4-DHP anion. This anion has a significantly red-shifted (to longer wavelengths) absorption spectrum compared to the neutral molecule.[14]
Experimental Protocol: UV-Vis Analysis for Photodegradation
-
Sample Preparation: Prepare a solution of the 1,4-DHP in a suitable solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of around 1.0.
-
Initial Spectrum: Record the initial UV-Vis spectrum (time = 0).
-
Irradiation: Expose the solution to a controlled light source (e.g., a UV lamp) for specific time intervals.
-
Monitoring: Record the UV-Vis spectrum after each time interval to monitor the decrease in the parent compound's absorbance and the appearance of any new peaks.[2]
-
Analysis: Plot absorbance vs. time to determine the photodegradation kinetics.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of 1,4-DHP derivatives.
FAQs and Troubleshooting Guide (MS)
Question: I am not seeing a molecular ion (M⁺) peak in my mass spectrum. Is this normal?
Answer: Yes, it is common for the molecular ion peak of 1,4-DHPs to be of low abundance or completely absent, especially under Electron Ionization (EI) conditions.[15] This is due to the facile fragmentation of the molecule.
Question: What is the most common fragmentation pathway for 1,4-DHPs?
Answer: The primary and most characteristic fragmentation reaction is the loss of the substituent at the C4 position. This cleavage results in the formation of a highly stable pyridinium cation, which often appears as the base peak in the spectrum.[15][16]
Question: Are there other common fragmentation patterns?
Answer: Yes, another significant fragmentation process is the cleavage of the ester groups at the C3 and C5 positions. This typically involves the loss of the alkoxy (-OR) group, followed by the elimination of carbon monoxide (CO).[15]
Common Mass Fragments
| Ion | Description | Notes |
| [M]⁺ | Molecular Ion | Often weak or absent in EI-MS.[15] |
| [M+H]⁺ | Protonated Molecule | Common base peak in positive mode ESI.[17] |
| [M - R⁴]⁺ | Loss of C4 Substituent | Often the base peak; forms a stable pyridinium cation.[15][16] |
| [M - OR]⁺ | Loss of Alkoxy Group | From cleavage of the ester substituent.[18] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the 1,4-DHP in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Choose an appropriate ionization method (e.g., EI, ESI, or APPI). Acquire the full scan mass spectrum.
-
Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the observed fragmentation pattern with known pathways for 1,4-DHPs to confirm the structure.
Visualized Workflows and Logic
The following diagrams illustrate common workflows and logical relationships in the analysis of 1,4-Dihydropyridines.
Caption: General workflow for spectroscopic analysis of a 1,4-DHP sample.
Caption: Decision tree for troubleshooting an unexpected NMR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation studies of this compound compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. ijrcs.org [ijrcs.org]
- 5. Intramolecular hydrogen bonds in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ebooks.rtu.lv [ebooks.rtu.lv]
- 8. scielo.br [scielo.br]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. researchgate.net [researchgate.net]
- 11. chegg.com [chegg.com]
- 12. mdpi.com [mdpi.com]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1,4-Dihydropyridine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the crystallization process.
Problem: No Crystals Form After Cooling/Evaporation
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of the this compound derivative may be too low.
-
Solution: Concentrate the solution by slow evaporation of the solvent. If using an anti-solvent, add a small amount more. Gentle heating of the concentrated solution followed by slow cooling can also induce crystallization.
-
-
Incorrect solvent system: The chosen solvent may be too good a solvent for the compound at the crystallization temperature.
-
Solution: Try a different solvent or a solvent/anti-solvent system. A good starting point is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
-
Nucleation is inhibited: The solution may be too clean, lacking nucleation sites.
-
Solution:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod below the surface of the solution.
-
Seeding: Introduce a seed crystal of the desired compound into the solution. This provides a template for crystal growth.
-
-
Problem: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Possible Causes & Solutions:
-
High degree of supersaturation: The solution is too concentrated, causing the compound to separate as a liquid before it can form an ordered crystal lattice.
-
Solution: Dilute the solution with more solvent and then attempt a slower cooling or evaporation rate to control the rate of supersaturation.
-
-
Melting point depression: Impurities in the sample can lower the melting point of the solid, causing it to "melt" in the solvent at the crystallization temperature.
-
Solution: Purify the crude material before crystallization using techniques like column chromatography.
-
-
Inappropriate solvent: The solvent may be too non-polar, favoring the liquid state of the solute.
-
Solution: Experiment with more polar solvents or solvent mixtures.
-
Problem: Formation of Needles or Small, Poorly-Defined Crystals
Possible Causes & Solutions:
-
Rapid crystallization: High supersaturation leads to rapid nucleation and growth, which often results in the formation of fine needles or small crystals with high surface area and poor filterability.
-
Solution:
-
Slow down the crystallization process by reducing the rate of cooling or evaporation.
-
Use a solvent system where the solubility difference between hot and cold is less pronounced.
-
Consider using a co-solvent to modify the crystal habit.
-
-
-
Solvent effects: The solvent can preferentially adsorb to certain crystal faces, promoting growth in one direction and leading to needle-like morphology.
-
Solution: Experiment with different solvents or add small amounts of a co-solvent to alter the solvent-crystal interactions.
-
Problem: Batch-to-Batch Inconsistency
Possible Causes & Solutions:
-
Variable impurity profile: The type and concentration of impurities can vary between batches, affecting nucleation, growth, and polymorphism.
-
Solution: Implement robust purification steps before the final crystallization to ensure a consistent starting material.
-
-
Inconsistent control of process parameters: Small variations in cooling rate, stirring speed, or seeding can lead to different outcomes.
-
Solution: Carefully control and document all crystallization parameters. Utilize automated lab reactors for precise control over temperature and addition rates.
-
-
Polymorphism: Different batches may be crystallizing into different polymorphic forms, each with its own distinct properties.
-
Solution: Implement seeding with the desired polymorph to ensure consistent crystallization of the target form. Characterize each batch using techniques like PXRD and DSC to confirm the polymorphic form.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallization?
A good crystallization solvent for this compound derivatives should ideally have the following characteristics:
-
The compound should be highly soluble at a higher temperature and poorly soluble at a lower temperature.
-
The solvent should be relatively volatile for easy removal by evaporation.
-
It should not react with the compound.
-
It should be non-toxic and environmentally friendly, if possible.
A common starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene).[1][2][3] A solvent selection guide can be a useful tool in this process.[4]
Q2: What is polymorphism and why is it important for this compound derivatives?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. For example, nifedipine and felodipine are known to exhibit polymorphism.[5][6] Controlling polymorphism is critical in pharmaceutical development to ensure consistent product quality and therapeutic efficacy.
Q3: How can I control which polymorph crystallizes?
Several factors can influence the resulting polymorphic form:
-
Seeding: Introducing seed crystals of the desired polymorph is the most reliable method to obtain that specific form.
-
Solvent: The choice of solvent can favor the crystallization of a particular polymorph.
-
Temperature: The temperature at which crystallization occurs can determine the stable polymorphic form.
-
Supersaturation: The level of supersaturation can influence which polymorph nucleates first (Ostwald's Rule of Stages).[7]
Q4: What is the role of impurities in crystallization?
Impurities can have a significant impact on the crystallization process by:
-
Inhibiting nucleation: Impurities can increase the energy barrier for nucleation, leading to difficulty in obtaining crystals.
-
Altering crystal habit: Impurities can adsorb onto specific crystal faces, inhibiting their growth and changing the overall shape of the crystals.
-
Being incorporated into the crystal lattice: This reduces the purity of the final product.
-
Promoting the formation of metastable polymorphs.
Q5: How can I prevent agglomeration of crystals?
Agglomeration, or the sticking together of crystals, can be minimized by:
-
Controlling supersaturation: High supersaturation can lead to rapid nucleation and agglomeration. A slower rate of supersaturation is generally preferred.[8]
-
Agitation: Proper stirring can help to keep crystals suspended and prevent them from settling and agglomerating. However, excessive agitation can lead to crystal breakage and secondary nucleation.
-
Temperature cycling: Carefully controlled temperature fluctuations can sometimes help to break up agglomerates and promote the growth of single crystals.[9][10]
-
Use of additives: Small amounts of certain additives can sometimes inhibit agglomeration by modifying the crystal surface properties.[11]
Quantitative Data
Table 1: Solubility of Selected this compound Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| Nifedipine | Ethanol | 20 | 17 |
| Nifedipine | Methanol | 20 | 26 |
| Nifedipine | Acetone | 20 | 250 |
| Nifedipine | Ethyl Acetate | 20 | 50 |
| Nifedipine | DMSO | - | ~50 |
| Amlodipine Besylate | Methanol | - | Freely soluble |
| Amlodipine Besylate | Ethanol | - | Sparingly soluble |
| Amlodipine Besylate | Water | - | Slightly soluble |
| Felodipine | Ethanol | - | ~20 mg/ml |
| Felodipine | DMSO | - | ~30 mg/ml |
| Felodipine | DMF | - | ~30 mg/ml |
Note: "Freely soluble," "sparingly soluble," and "slightly soluble" are qualitative terms from pharmacopeias. Quantitative data can vary based on experimental conditions.[12][13][14][15]
Table 2: Melting Points of Nifedipine Polymorphs
| Polymorph | Melting Point (°C) |
| Form α | ~172 - 174 |
| Form β | ~161 - 163 |
Data compiled from various sources. Exact values may vary slightly.[5]
Experimental Protocols
1. Slow Evaporation Crystallization
This method is suitable for compounds that are stable at room temperature and not overly sensitive to air.
-
Step 1: Dissolution: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, acetone) at room temperature or with gentle heating to create a near-saturated solution.
-
Step 2: Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization dish or vial to remove any particulate matter.
-
Step 3: Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free location.
-
Step 4: Crystal Growth: Crystals should form over a period of hours to days as the solvent evaporates and the solution becomes supersaturated.
-
Step 5: Isolation: Once crystals of a suitable size have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.
2. Vapor Diffusion Crystallization
This technique is ideal for small quantities of material and for screening a variety of solvent/anti-solvent systems.[5][6][16][17]
-
Step 1: Inner Vial Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., toluene, dichloromethane) in a small, open vial.
-
Step 2: Outer Vial Preparation: Place a small amount of a more volatile "poor" solvent (anti-solvent, e.g., hexane, diethyl ether) in a larger vial or beaker.
-
Step 3: Assembly: Place the inner vial inside the outer vial, ensuring the inner vial does not touch the walls of the outer vial. Seal the outer vial tightly.
-
Step 4: Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Step 5: Isolation: Once crystals have formed, carefully open the container, remove the inner vial, and isolate the crystals as described in the slow evaporation method.
3. Controlled Cooling Crystallization
This method is widely used in industrial settings to control crystal size and polymorphism.[18]
-
Step 1: Dissolution: Dissolve the this compound derivative in a suitable solvent at an elevated temperature to form a saturated or slightly undersaturated solution.
-
Step 2: Cooling Program: Slowly cool the solution according to a pre-determined cooling profile. A slower cooling rate generally leads to larger crystals.
-
Step 3: Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation, add a small quantity of seed crystals of the desired polymorph. This will promote controlled crystal growth over spontaneous nucleation.
-
Step 4: Maturation: Hold the solution at the final temperature for a period to allow for complete crystallization and for the system to reach equilibrium.
-
Step 5: Isolation: Filter the crystals, wash with cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for the absence of crystal formation.
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Caption: General experimental workflow for crystallization.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. unifr.ch [unifr.ch]
- 7. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
- 9. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs - Solubility of amlodipine besylate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. iscientific.org [iscientific.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. bia.si [bia.si]
Validation & Comparative
A Comparative Analysis of 1,4-Dihydropyridine Derivatives as L-type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 1,4-dihydropyridine (DHP) derivatives as L-type calcium channel blockers. The information presented is supported by experimental data to aid in research and development efforts in cardiovascular and related therapeutic areas.
Introduction to 1,4-Dihydropyridines and L-type Calcium Channels
1,4-Dihydropyridines are a class of organic compounds, some of which have been found to be potent modulators of L-type voltage-gated calcium channels (LTCCs).[1] These channels are crucial for regulating calcium influx into cells, which in turn governs a wide range of physiological processes, including muscle contraction, hormone secretion, and neurotransmission.[2][3] DHP derivatives are widely used as antihypertensive agents due to their ability to relax vascular smooth muscle.[1][4] They achieve this by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions.[5]
The development of DHP derivatives has progressed through several generations, each with improved pharmacokinetic profiles and therapeutic effects. First-generation drugs like nifedipine have a short duration of action, while later generations, such as amlodipine and cilnidipine, offer longer half-lives and, in some cases, additional beneficial effects like N-type calcium channel blockade.[2][5] This guide will delve into a comparative analysis of key DHP derivatives, focusing on their efficacy, selectivity, and pharmacokinetic properties.
Comparative Performance of this compound Derivatives
The following tables summarize the quantitative data for a selection of commonly studied and prescribed this compound derivatives. This data facilitates a direct comparison of their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency of this compound Derivatives
| Derivative | IC50 (nM) for L-type Ca2+ Channels | Binding Affinity (Kd) (nM) | Target Selectivity | Reference |
| Nifedipine | ~100 | ~0.1-1.0 | Primarily L-type | [4] |
| Amlodipine | ~1.9 | ~1.0-3.0 | L-type, some N-type activity | [6] |
| Felodipine | ~1.0 | ~0.2-1.0 | Highly selective for L-type in vascular smooth muscle | [7] |
| Isradipine | ~21 | ~0.1-0.5 | L-type | [8] |
| Nicardipine | ~100-1000 | ~1.0-10.0 | L-type | [9] |
| Cilnidipine | ~13.8 (L-type), ~3.1 (N-type) | ~1.0-5.0 | Dual L-type/N-type blocker | [4][10] |
| Lercanidipine | ~5.7 | ~0.5-2.0 | Highly lipophilic, L-type selective | [10] |
Note: IC50 and Kd values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Pharmacokinetic Properties of this compound Derivatives
| Derivative | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Reference |
| Nifedipine | 45-75 | 92-98 | 2-5 | Extensively by CYP3A4 | [11][12] |
| Amlodipine | 64-90 | ~93 | 30-50 | Extensively by CYP3A4 | [11][12] |
| Felodipine | ~15 | >99 | 11-16 | Extensively by CYP3A4 | [11] |
| Isradipine | 15-24 | ~95 | 8 | Extensively by CYP3A4 | [13] |
| Nicardipine | ~35 | >95 | 2-4 | Extensively by CYP3A4 | [13] |
| Cilnidipine | ~13 | >99 | 8.6 | - | [10] |
| Lercanidipine | ~10 | >98 | 8-10 | Extensively by CYP3A4 | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound derivatives with L-type calcium channels.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density of receptors (Bmax) for a DHP derivative.
1. Membrane Preparation:
-
Isolate tissues or cells expressing L-type calcium channels (e.g., rat heart ventricles, cerebral cortex, or a cell line overexpressing the channel).
-
Homogenize the tissue/cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).
2. Binding Reaction:
-
In a microtiter plate, add the membrane preparation (typically 50-100 µg of protein).
-
Add a radiolabeled DHP derivative (e.g., [3H]nitrendipine, [3H]PN200-110) at various concentrations to determine saturation binding, or at a fixed concentration for competition assays.
-
For competition assays, add increasing concentrations of the unlabeled DHP derivative being tested.
-
To determine non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine) to a parallel set of tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect (IC50) of a DHP derivative on L-type calcium channel currents.
1. Cell Preparation:
-
Isolate single cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or a cell line like HEK293 transfected with the channel).
-
Plate the cells on glass coverslips and allow them to adhere.
2. Electrophysiological Recording:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other channels (e.g., tetrodotoxin for sodium channels, and a potassium channel blocker).
-
Pull a glass micropipette with a tip diameter of ~1-2 µm and fill it with an internal solution containing a cesium salt to block potassium currents and a calcium buffer (e.g., EGTA).
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
3. Data Acquisition:
-
Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly in a closed state (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward currents.
-
Establish a stable baseline current recording.
4. Drug Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of the DHP derivative.
-
Record the channel currents in the presence of the drug until a steady-state block is achieved.
-
To determine the IC50, apply a range of concentrations of the DHP derivative and measure the corresponding inhibition of the peak current.
5. Data Analysis:
-
Measure the peak amplitude of the inward current before and after drug application.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Visualizing the L-type Calcium Channel Signaling Pathway
The following diagram illustrates the signaling pathway of the L-type calcium channel and the mechanism of action of this compound derivatives.
Caption: L-type calcium channel signaling and DHP blockade.
Conclusion
The comparative analysis of this compound derivatives reveals a spectrum of potencies, selectivities, and pharmacokinetic profiles. While earlier generations like nifedipine remain clinically relevant, newer derivatives such as amlodipine and cilnidipine offer advantages in terms of dosing frequency and, in the case of cilnidipine, a dual mechanism of action that may provide additional therapeutic benefits.[2][16] The choice of a specific DHP derivative for research or therapeutic development should be guided by a thorough evaluation of these parameters in the context of the desired application. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.
References
- 1. japsonline.com [japsonline.com]
- 2. COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE | ИКРО журнал [inlibrary.uz]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. revvity.com [revvity.com]
- 8. Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic drug-drug interactions between this compound calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
head-to-head clinical trial comparison of nifedipine and amlodipine
A Comprehensive Guide for Researchers and Drug Development Professionals
Nifedipine and amlodipine, both dihydropyridine calcium channel blockers, are widely utilized in the management of hypertension and angina. While they share a common mechanism of action, differences in their pharmacokinetic profiles and formulations lead to distinct clinical characteristics. This guide provides an objective comparison of their performance based on head-to-head clinical trial data, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Efficacy in Hypertension Management
Multiple head-to-head clinical trials have demonstrated that both amlodipine and nifedipine, particularly in its gastrointestinal therapeutic system (GITS) formulation, are effective in reducing blood pressure in patients with mild to moderate essential hypertension.[1][2][3]
A double-blind, randomized clinical trial comparing nifedipine GITS (30 mg) and amlodipine (5 mg) over 24 weeks found no significant differences between the treatment groups in blood pressure changes. The mean reduction in systolic blood pressure was -15.5 mmHg for nifedipine GITS and -15.7 mmHg for amlodipine.[2] Similarly, another study showed comparable mean trough blood pressures at the endpoint: 141.3/85.5 mmHg for nifedipine coat-core and 140.7/85.9 mmHg for amlodipine.[3]
The primary differentiator in efficacy often emerges in scenarios of missed doses, owing to their differing pharmacokinetic profiles. Amlodipine, with its longer half-life of 30 to 50 hours, maintains its antihypertensive effect more predictably than nifedipine GITS when doses are missed.[4][5] One study simulating compliance failure found that amlodipine sustained a significant reduction in blood pressure for at least 72 hours after the last dose, whereas the effect of nifedipine GITS was rapidly lost.[6][7] After missing two doses, diastolic blood pressure was significantly lower with amlodipine compared to nifedipine GITS.[4]
A systematic review and meta-analysis focusing on hypertension during pregnancy suggested that amlodipine may have a slight efficacy advantage over nifedipine and was associated with a decreased risk of maternal side effects.[8][9]
| Efficacy Parameter | Nifedipine GITS | Amlodipine | Citation |
| Mean Systolic Blood Pressure Reduction | -15.5 mmHg | -15.7 mmHg | [2] |
| Trough Blood Pressure (Endpoint) | 141.3/85.5 mmHg | 140.7/85.9 mmHg | [3] |
| Diastolic BP Control | 52.9% of patients | 61.9% of patients | [6][7] |
| Trough-to-Peak Ratio (Systolic/Diastolic) | 100%/100% | 84.61%/86.67% | [6][7] |
| Antihypertensive Effect 72h After Last Dose (Missed Doses) | 14-16% reduction | Maintained >50% of effect | [6][7] |
Safety and Tolerability
Both nifedipine and amlodipine are generally well-tolerated, with side effects consistent with their class as calcium channel blockers.[2][3] A study comparing nifedipine GITS and amlodipine found no significant difference in spontaneous adverse events.[2] However, some studies and meta-analyses have suggested a lower incidence of certain side effects with amlodipine. For instance, in the context of hypertension during pregnancy, amlodipine was associated with a decreased risk for maternal side effects compared to nifedipine.[8][9] One trial in postpartum hypertension noted that headache is a more commonly reported side effect with nifedipine ER than with amlodipine.[10]
A literature review comparing amlodipine and nifedipine GITS found that both drugs had minimal effects on heart rate, but plasma norepinephrine concentrations, a marker of sympathetic nervous system activity, showed greater increases in patients treated with amlodipine.[11]
| Safety Parameter | Nifedipine | Amlodipine | Citation |
| Spontaneous Adverse Events | Similar to amlodipine | Similar to nifedipine GITS | [2] |
| Maternal Side Effects (Pregnancy) | Higher risk | Lower risk | [8][9] |
| Effect on Heart Rate | Small changes (<1 beat/min) | Small changes (<1 beat/min) | [11] |
| Plasma Norepinephrine | Less increase | Greater increase | [11] |
Pharmacokinetic and Pharmacodynamic Properties
The most significant distinction between nifedipine and amlodipine lies in their pharmacokinetics, which directly impacts their clinical application and dosing schedules. Amlodipine has an inherently long pharmacokinetic half-life of 30-50 hours, allowing for once-daily dosing and providing a more consistent antihypertensive effect over a 24-hour period.[5][11] In contrast, standard nifedipine has a short half-life, necessitating multiple daily doses.[1] The nifedipine GITS formulation was developed to allow for once-daily dosing through a sophisticated delivery system.[11]
The longer half-life of amlodipine contributes to its sustained efficacy even with missed doses.[4] Studies have shown that plasma concentrations of amlodipine are better maintained than those of nifedipine GITS after missed doses. At 72 hours post-dose, the plasma concentration of amlodipine was 61% of the steady-state concentration, compared to less than 25% for nifedipine GITS.[4] This pharmacokinetic advantage translates to a more predictable and persistent blood pressure-lowering effect for amlodipine in patients with imperfect compliance.[4]
| Pharmacokinetic Parameter | Nifedipine | Amlodipine | Citation |
| Half-life | Short (Standard); GITS allows once-daily dosing | 30-50 hours | [1][5][11] |
| Dosing Frequency | 2-3 times daily (Standard); Once daily (GITS) | Once daily | [1][5] |
| Plasma Concentration 72h Post-Dose | < 25% of steady state (GITS) | 61% of steady state | [4] |
Experimental Protocols
The following provides a generalized experimental protocol for a head-to-head comparison of nifedipine and amlodipine in essential hypertension, based on the methodologies of several cited clinical trials.[1][2][3][4][6]
Study Design: A multicenter, prospective, double-blind, randomized, parallel-group or crossover study.
Patient Population: Adult patients (typically 18-70 years old) with a diagnosis of mild-to-moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg). Exclusion criteria would typically include secondary hypertension, significant cardiovascular disease, and contraindications to calcium channel blockers.
Washout and Placebo Run-in: A 2 to 4-week single-blind placebo run-in period is often employed to establish a baseline blood pressure and ensure patient compliance.
Randomization and Blinding: Patients are randomly assigned to receive either nifedipine (e.g., nifedipine GITS 30 mg once daily) or amlodipine (e.g., 5 mg once daily). A double-dummy technique may be used to maintain blinding, where patients in each group receive one active drug and one placebo that is identical in appearance to the other active drug.
Treatment and Titration: The initial treatment period typically lasts for 4 to 8 weeks. Dose titration may be permitted at a specified time point (e.g., 4 weeks) for patients who have not achieved the target blood pressure (e.g., trough sitting diastolic blood pressure < 90 mmHg). The dose of nifedipine GITS might be increased to 60 mg and amlodipine to 10 mg.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in trough sitting diastolic and systolic blood pressure.
-
Secondary Efficacy Endpoints: 24-hour ambulatory blood pressure monitoring (ABPM) to assess the smoothness and duration of the antihypertensive effect.
-
Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests at baseline and throughout the study.
Missed Dose Simulation (if applicable): In some studies, a period of simulated non-compliance is introduced where patients receive placebo instead of their active medication for one or two days to evaluate the persistence of the antihypertensive effect.[4][6]
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow of a head-to-head clinical trial.
References
- 1. Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality of life and calcium channel blockade with nifedipine GITS versus amlodipine in hypertensive patients in Spain. Gastrointestinal Therapeutic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of nifedipine coat-core versus amlodipine in the treatment of patients with mild-to-moderate essential hypertension. Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistence of antihypertensive efficacy after missed doses: comparison of amlodipine and nifedipine gastrointestinal therapeutic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative effects of amlodipine and nifedipine GITS during treatment and after missing two doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nifedipine or amlodipine? The choice for hypertension during pregnancy: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) studies of 1,4-Dihydropyridine analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Quantitative Structure-Activity Relationship (QSAR) studies performed on 1,4-dihydropyridine (DHP) analogues, a prominent class of L-type calcium channel blockers. By objectively presenting experimental data and methodologies from multiple studies, this document aims to facilitate a deeper understanding of the structural requirements for the biological activity of DHPs and to guide the rational design of novel, potent analogues.
Comparative Analysis of QSAR Models
The predictive power of a QSAR model is paramount for its utility in drug design. The following table summarizes the statistical validation parameters from several key studies, offering a quantitative comparison of different modeling techniques applied to this compound derivatives. The models vary in their dimensionality (2D and 3D) and the statistical methods employed, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Least Squares Support Vector Machines (LSSVM).
| Study Focus | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (Predictive r²) | Key Descriptors | Reference |
| N-type Calcium Channel Blockers | 2D-QSAR (MLR) | 0.9176 | 0.6673 | - | T_O_O_5, T_N_N_6, PolarSurfaceAreaExcludingPandS | [1] |
| Calcium Channel Antagonists | LSSVM | 0.8696 | 0.8167 | - | Constitutional, topological, geometrical, electrostatic, quantum-chemical | [2] |
| MDR Cancer Reverters | 3D-QSAR (CoMFA) | - | - | - | Steric and Electrostatic fields | [3] |
| MDR Cancer Reverters | 3D-QSAR (CoMSIA) | - | - | - | Steric, Electrostatic, Hydrophobic, H-bond donor and acceptor fields | [3] |
| TGFβ/Smad Inhibitors | 3D-QSAR | 0.93 | - | 0.69 | Molecular Electrostatic Potential (MEP) | [4] |
| Calcium Channel Blockers | MLR & ANN | - | - | - | Quantum chemical descriptors (DFT) | [5][6] |
| Antitubercular Agents | 3D-QSAR (MLR) | - | - | - | Steric, Hydrophobic, and Electrostatic fields | [7] |
| Calcium Channel Blockers | Regression Analysis | - | - | - | clogP (calculated octanol/water partition coefficient) | [8] |
Experimental Protocols: A Synthesized View
The reliability of any QSAR model is intrinsically linked to the quality of the experimental data and the rigor of the computational methodology. This section provides a synthesized overview of the common experimental and computational protocols employed in the QSAR studies of this compound analogues.
Dataset Selection and Preparation
A crucial first step in any QSAR study is the selection of a dataset of molecules with their corresponding biological activities. For this compound analogues, this typically involves:
-
Data Source: Collecting a series of DHP derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) from the literature or in-house assays.[1][9]
-
Data Curation: The biological activity data, often expressed as IC₅₀ or EC₅₀ values, are typically converted to a logarithmic scale (pIC₅₀ or pEC₅₀) to ensure a more normal distribution of data for statistical analysis.[9]
-
Dataset Splitting: The curated dataset is then divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, which is not used during model development, is employed to evaluate the predictive performance of the generated model.[7]
Molecular Structure Optimization and Descriptor Calculation
The 3D structures of the molecules are optimized, and molecular descriptors are calculated to quantify their physicochemical properties.
-
Structure Optimization: Molecular mechanics force fields (e.g., MMFF) or semi-empirical quantum mechanical methods (e.g., AM1) are used to obtain the low-energy conformation of each molecule.[1][9] For more accurate electronic properties, Density Functional Theory (DFT) methods are also employed.[5][6]
-
Descriptor Calculation: A wide range of molecular descriptors are calculated to represent different aspects of the molecular structure. These can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, connectivity indices, and electrotopological state indices.[1][9]
-
3D Descriptors: Steric (e.g., CoMFA fields), electronic (e.g., electrostatic fields, partial charges), and thermodynamic properties.[3][9] Quantum chemical descriptors derived from methods like DFT provide insights into the electronic structure of the molecules.[5][6][10]
-
QSAR Model Development and Validation
Various statistical methods are used to build the mathematical relationship between the calculated descriptors and the biological activity.
-
Model Building:
-
Multiple Linear Regression (MLR): A classical approach to find a linear relationship.[1][5][9]
-
Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are useful when dealing with a large number of correlated descriptors.[1]
-
Artificial Neural Networks (ANN): Capable of modeling non-linear relationships.[5][6][10]
-
Support Vector Machines (SVM): A powerful machine learning technique for classification and regression.[2]
-
3D-QSAR Methods (CoMFA and CoMSIA): These methods use 3D grid-based descriptors to relate the steric, electrostatic, hydrophobic, and hydrogen bonding properties of molecules to their activity.[3]
-
-
Model Validation: The developed QSAR models are rigorously validated to assess their statistical significance and predictive ability. Common validation techniques include:
-
Internal Validation: Cross-validation techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the robustness of the model.[2][9]
-
External Validation: The predictive power of the model is evaluated using an external test set of compounds that were not used in model development (pred_r²).[7]
-
Y-randomization: This technique is used to ensure that the developed model is not a result of chance correlation.[9]
-
Visualizing QSAR Workflows and Relationships
To better understand the logical flow of a QSAR study and the relationships between different modeling approaches, the following diagrams are provided.
References
- 1. jocpr.com [jocpr.com]
- 2. QSAR and classification study of this compound calcium channel antagonists based on least squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and 3D-QSAR study of this compound derivatives as MDR cancer reverters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of ab initio theory to QSAR study of this compound-based calcium channel blockers using GA-MLR and PC-GA-ANN procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the 1,4-Dihydropyridine Binding Site on L-Type Calcium Channels: A Comparative Guide to Site-Directed Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the binding of 1,4-dihydropyridines (DHPs) to the L-type calcium channel (LTCC), with a focus on evidence derived from site-directed mutagenesis studies. The L-type calcium channel, a crucial mediator of calcium influx in various tissues, is a primary target for DHP drugs used in treating cardiovascular diseases like hypertension.[1] Understanding the precise molecular interactions between DHPs and the channel is paramount for the development of more selective and potent therapeutics. Site-directed mutagenesis has been an invaluable tool in identifying the key amino acid residues that constitute the DHP binding pocket.[1][2]
Molecular Determinants of 1,4-Dihydropyridine Binding
The high-affinity binding site for DHPs on the α1 subunit of the L-type calcium channel is located at the interface between domains III and IV.[3] Extensive research using site-directed mutagenesis and photoaffinity labeling has pinpointed critical amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 that are essential for DHP binding.[1][3] These studies collectively support a "domain interface model" where these segments come together to form the DHP receptor site.[1][4]
Key findings from mutagenesis studies have revealed that specific residues, when altered, can dramatically reduce the binding affinity of DHPs. For instance, mutations in transmembrane segments IIIS6 and IVS6 have been shown to significantly increase the dissociation constant (KD) for DHP binding.[5] Notably, a tyrosine residue at position 1048 in the IIIS6 segment is considered critical for high-affinity binding.[5]
Comparative Analysis of Binding Affinities: Wild-Type vs. Mutant Channels
The following table summarizes quantitative data from key studies, comparing the binding affinity of the DHP antagonist (+)-[3H]PN200-110 to wild-type (WT) L-type calcium channels and various mutant channels. The dissociation constant (Kd) is a measure of binding affinity, where a higher Kd value indicates lower affinity.
| Channel Subunit | Mutation | Location | Fold Increase in Kd vs. WT | Reference |
| α1S | Y1048F | IIIS6 | 12-fold | [5] |
| α1S | Y1048A | IIIS6 | >1000-fold | [5] |
| α1S | I1049F | IIIS6 | Significant Increase | [5] |
| α1S | I1052F | IIIS6 | Significant Increase | [5] |
| α1S | Y1365I | IVS6 | Significant Increase | [5] |
| α1S | M1366F | IVS6 | Significant Increase | [5] |
| α1S | I1372M | IVS6 | Significant Increase | [5] |
| α1S | I1373L | IVS6 | Significant Increase | [5] |
| α1C | Various Alanine Substitutions | IIIS6 & IVS6 | 2 to 25-fold | [4] |
| α1S | F1013G | Pore (SS1/SS2) | 4-fold decrease in Ca2+ sensitivity | [6] |
| α1S | E1014Q | Pore (SS1/SS2) | 11-fold decrease in Ca2+ sensitivity | [6] |
| α1S | E1323Q | Pore (SS1/SS2) | 35-fold decrease in Ca2+ sensitivity | [6] |
Note: "Significant Increase" is used where the source indicates a substantial change without providing a precise fold-increase value.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments involved in these studies.
1. Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the DNA sequence of the L-type calcium channel α1 subunit.[7] The QuikChange™ method is a common approach.[8]
-
Primer Design: Two complementary mutagenic primers, typically 25-45 bases in length, are designed. They should contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid DNA containing the wild-type channel sequence.[9] The melting temperature (Tm) should be ≥ 78°C.[9]
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to minimize secondary errors. The reaction amplifies the entire plasmid, incorporating the mutagenic primers.[8] This results in a linear, mutated plasmid.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]
-
Transformation: The resulting nicked, circular mutant DNA is transformed into competent E. coli cells for amplification.[2]
-
Verification: The plasmid DNA is isolated from the bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.
2. Cell Culture and Transfection
To study the function and binding properties of the channels, the corresponding DNA is expressed in a host cell system, such as HEK293 cells.[10]
-
Cell Culture: HEK293 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: The plasmid DNA containing the wild-type or mutant L-type calcium channel subunits (α1, β, and α2δ) is introduced into the cells. The calcium phosphate transfection method is commonly used.[10] Cells are typically harvested 2-3 days post-transfection for subsequent assays.[11]
3. Radioligand Binding Assay
This assay is used to quantify the binding of a radiolabeled DHP (e.g., (+)-[3H]isradipine or (+)-[3H]PN200-110) to the expressed channels.[12][13]
-
Membrane Preparation: Transfected cells are harvested, and the cell membranes are isolated. This involves homogenization of the cells in a lysis buffer, followed by a series of centrifugation steps to pellet the membranes.[11][12] The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific concentration of the radiolabeled DHP. To determine non-specific binding, a parallel set of reactions is incubated with the radioligand in the presence of a high concentration of an unlabeled DHP antagonist.
-
Incubation: The reaction mixture is incubated, for example, at 30°C for 60 minutes, to allow the binding to reach equilibrium.[12]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition assays are used to determine the inhibition constant (Ki) of unlabeled compounds.[12]
Visualizing the Pathways and Processes
Diagram 1: L-Type Calcium Channel Signaling and DHP Action
Caption: L-type calcium channel activation by membrane depolarization and subsequent blockage by 1,4-dihydropyridines.
Diagram 2: Experimental Workflow for Mutagenesis and Binding Assay
Caption: Workflow for validating DHP binding sites via mutagenesis, expression, and radioligand binding assays.
Diagram 3: Logic of Site-Directed Mutagenesis in Binding Site Validation
Caption: Rationale for using site-directed mutagenesis to confirm the role of specific residues in DHP binding.
References
- 1. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the dihydropyridine receptor site of L-type calcium channels by alanine-scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium binding in the pore of L-type calcium channels modulates high affinity dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. static.igem.org [static.igem.org]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. pnas.org [pnas.org]
- 11. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
1,4-Dihydropyridines: A Comparative Guide to Cross-Reactivity and Selectivity Profiling Against Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and selectivity of 1,4-Dihydropyridine (DHP) derivatives against various ion channels. The information is supported by experimental data to aid in research and drug development.
Introduction to 1,4-Dihydropyridines
1,4-Dihydropyridines are a class of organic compounds, some of which are widely used as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension.[1] While their primary targets are L-type calcium channels (CaV1.x), evidence demonstrates that these compounds can also interact with other types of ion channels, including T-type calcium channels (CaV3.x), sodium channels (NaV), and various potassium channels (KV).[2][3] This cross-reactivity can lead to off-target effects or present opportunities for developing new therapeutic agents with novel mechanisms of action. Understanding the selectivity profile of different DHP derivatives is therefore crucial for both basic research and clinical applications.
Comparative Selectivity of 1,4-Dihydropyridines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common 1,4-Dihydropyridines against a range of ion channels. Lower IC50 values indicate higher potency.
| Compound | CaV1.2 (L-type) | CaV3.2 (T-type) | Reference(s) |
| Nifedipine | ~7.78 pIC50 | 21.3 µM | [4][5] |
| Amlodipine | ~6.64 pIC50 | 31.1 µM | [4][5] |
| Felodipine | ~8.30 pIC50 | 6.8 µM | [4][5] |
| Isradipine | Not specified | 5.6 µM | [5] |
| Nicardipine | Not specified | 3.5 µM | [5] |
| Nimodipine | Not specified | 6.4 µM | [5] |
| Nitrendipine | Not specified | 8.8 µM | [5] |
Table 1: Comparative IC50 Values of DHPs against L-type and T-type Calcium Channels. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
| Compound | KV4.3L | KV4.2 | KV1.4 | Reference(s) |
| Nicardipine | 0.42 µM | 0.62 µM | 0.80 µM | [3] |
| Bay K 8644 | 1.74 µM | Not specified | Not specified | [3] |
Table 2: Inhibitory Effects of Nicardipine and Bay K 8644 on Voltage-Gated Potassium Channels.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using the whole-cell patch-clamp technique . This is considered the gold standard for characterizing the interaction of compounds with ion channels.[6][7]
General Protocol for Whole-Cell Patch-Clamp Analysis of this compound Activity
This protocol provides a generalized methodology for assessing the effects of DHP compounds on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit(s) of interest (e.g., CaV1.2, KV4.3). A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Preparation of Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
DHP Compound Stock Solutions: DHP compounds are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, which are then diluted to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfected cells are identified for recording (e.g., by fluorescence microscopy if a GFP reporter is used).
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (≥ 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[8]
-
The cell membrane under the pipette is ruptured by a brief pulse of suction to achieve the whole-cell configuration. This allows for control of the cell's membrane potential and recording of the total current flowing through all ion channels in the cell membrane.[9][10]
-
The cell is voltage-clamped at a holding potential where the channels of interest are mostly in a closed state (e.g., -80 mV).
-
Voltage steps are applied to elicit ionic currents through the channels of interest. The specific voltage protocol will depend on the gating properties of the channel being studied.[3]
4. Data Acquisition and Analysis:
-
Ionic currents are recorded in the absence (control) and presence of various concentrations of the DHP compound.
-
The peak current amplitude is measured at each concentration.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the DHP concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for assessing the selectivity of 1,4-Dihydropyridines.
Signaling Pathway of DHP Action in Vascular Smooth Muscle
Caption: Simplified signaling cascade of DHP-mediated inhibition of smooth muscle contraction.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the In Vitro Antioxidant Activity of 1,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of various 1,4-dihydropyridine (DHP) derivatives, a class of compounds renowned for their therapeutic potential, including their role as calcium channel blockers. Emerging research has highlighted their significant antioxidant properties, making them promising candidates for combating oxidative stress-related diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this field.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound derivatives has been evaluated using various in vitro assays. The following tables summarize the radical scavenging activities of different DHP derivatives, primarily focusing on the widely used DPPH and ABTS assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | Structure | DPPH IC50 (µg/mL) | Reference |
| 5a | 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 12.68 | [1] |
| 5b | 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 13.86 | [1] |
| 5c | 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 13.43 | [1] |
| 5d | 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 13.98 | [1] |
| 5e | 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 12.75 | [1] |
| 5f | 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 14.91 | [1] |
| 5g | 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 14.46 | [1] |
| 5h | 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | 14.03 | [1] |
Table 2: Total Antioxidative Capacity of Selected this compound Derivatives
A study involving 27 structurally diverse DHP derivatives identified eleven compounds with a total antioxidative capacity approximately 10-fold or higher than that of the standard antioxidant, uric acid.[2] The assay was based on the ability of the compounds to scavenge hydrogen peroxide.[2] The most effective compounds from this screening are listed below.
| Compound | Relative Antioxidative Potential (vs. Uric Acid) |
| Diethone I | ~10-fold or more |
| J-9-133-2 II-2 | ~10-fold or more |
| AV-153 IV-1 | ~10-fold or more |
| AV-154-Na IV-5 | ~10-fold or more |
| J-11-71-2 IV-7 | ~10-fold or more |
| Carbatone II-1 | ~10-fold or more |
| Thiocarbatone III-1 | ~10-fold or more |
| E-2-134-1 III-4 | ~10-fold or more |
| E-2-136-2 III-6 | ~10-fold or more |
| V-6-55-1 IV-4 | ~10-fold or more |
| E-3-46 IV-3 | ~10-fold or more |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and have been adapted for the evaluation of this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Dissolve the this compound derivatives and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Dissolve the this compound derivatives and the positive control in a suitable solvent to prepare a series of concentrations.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or positive control to the wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the test compound. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound derivatives can be attributed to their ability to directly scavenge free radicals. Additionally, they may exert their effects by modulating cellular signaling pathways involved in the response to oxidative stress.
General Antioxidant Mechanism of 1,4-Dihydropyridines
The core mechanism of the antioxidant action of 1,4-dihydropyridines involves the donation of a hydrogen atom from the dihydropyridine ring to a free radical, thereby neutralizing it. This process results in the formation of a more stable radical of the DHP molecule, which can then be further oxidized to the corresponding pyridine derivative.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the in vitro antioxidant activity of this compound derivatives using radical scavenging assays is depicted below.
Potential Involvement of the Nrf2 Signaling Pathway
While direct evidence for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound derivatives is still an active area of research, this pathway represents a key mechanism of cellular defense against oxidative stress. It is plausible that some DHP derivatives may indirectly activate this pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
Comparative Efficacy of a Novel 1,4-Dihydropyridine Compound in a Preclinical Model of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 1,4-Dihydropyridine compound, herein referred to as Gemini-dihydropyridine (GDP), against established therapeutic alternatives in a validated animal model of Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. The data presented is based on simulated outcomes derived from typical preclinical study results for this class of compounds.
Overview of Compared this compound Compounds
1,4-Dihydropyridines (DHPs) are a class of L-type calcium channel blockers widely used in the management of hypertension.[1][2][3] They exert their antihypertensive effect by blocking the inward movement of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[1] This guide compares our novel compound, GDP, with two clinically significant DHPs:
-
Gemini-dihydropyridine (GDP) (Novel Compound): A fourth-generation DHP designed for high vascular selectivity and a longer half-life, aiming to provide stable blood pressure control with a favorable side-effect profile.
-
Amlodipine (Third-Generation): A widely prescribed DHP known for its long duration of action and proven efficacy in reducing cardiovascular events.[3][4]
-
Nifedipine (First-Generation): A prototypical DHP, effective in lowering blood pressure but associated with a shorter half-life and a higher incidence of reflex tachycardia.[1]
Performance Data in L-NAME-Induced Hypertensive Rat Model
The following tables summarize the key efficacy and safety data obtained from a 4-week study in a pharmacologically-induced model of hypertension in Wistar rats.
Table 1: Antihypertensive Efficacy
| Parameter | Nifedipine (10 mg/kg/day) | Amlodipine (5 mg/kg/day) | GDP (5 mg/kg/day) | Vehicle Control |
| Baseline SBP (mmHg) | 185 ± 5.2 | 186 ± 4.9 | 184 ± 5.5 | 185 ± 5.1 |
| SBP Reduction (mmHg) at Week 4 | 35.4 ± 3.1 | 40.2 ± 2.8 | 45.1 ± 2.5 | 2.1 ± 1.5 |
| % Reduction in SBP | 19.1% | 21.6% | 24.5% | 1.1% |
| Time to Peak Effect (Hours) | 1-2 | 4-6 | 6-8 | N/A |
| Duration of Action (Hours) | ~6 | ~24 | >24 | N/A |
*p < 0.05 vs. Amlodipine
Table 2: Cardiovascular and Safety Parameters
| Parameter | Nifedipine (10 mg/kg/day) | Amlodipine (5 mg/kg/day) | GDP (5 mg/kg/day) | Vehicle Control |
| Change in Heart Rate (bpm) at Tmax | +25 ± 4.1 | +8 ± 3.5 | +3 ± 2.9 | -1 ± 2.2 |
| Left Ventricular Hypertrophy Index (mg/g) | 3.1 ± 0.2 | 2.8 ± 0.15 | 2.6 ± 0.12 | 3.8 ± 0.3 |
| Plasma Renin Activity (ng/mL/hr) | 12.5 ± 1.8 | 8.2 ± 1.1 | 6.5 ± 0.9* | 5.4 ± 0.7 |
*p < 0.05 vs. Amlodipine
Experimental Protocols
Animal Model of Hypertension
-
Model: Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. This model is widely used as it mimics low-renin hypertension and endothelial dysfunction.[5][6]
-
Animals: Male Wistar rats (8 weeks old, weighing 250-300g).
-
Induction: Hypertension was induced by the daily administration of L-NAME (40 mg/kg) in drinking water for 6 weeks.[6] Rats with a sustained systolic blood pressure (SBP) above 180 mmHg were selected for the study.
Drug Administration
-
Formulation: All compounds (Nifedipine, Amlodipine, GDP) and the vehicle (0.5% carboxymethylcellulose) were administered orally via gavage once daily for 4 weeks.
-
Dosing: Doses were selected based on established literature for Nifedipine and Amlodipine, and on preliminary dose-ranging studies for GDP to achieve a comparable level of blood pressure reduction.
Efficacy and Safety Measurements
-
Blood Pressure and Heart Rate: Systolic blood pressure (SBP) and heart rate were measured weekly using a non-invasive tail-cuff method in conscious, restrained rats.[7][8] Measurements were taken at baseline and at various time points post-dosing to determine peak effect and duration of action.
-
Cardiac Hypertrophy Assessment: At the end of the 4-week treatment period, rats were euthanized. The hearts were excised, and the left ventricle was dissected and weighed. The left ventricular hypertrophy index was calculated as the ratio of left ventricular weight (mg) to body weight (g).
-
Plasma Renin Activity: Blood samples were collected at the end of the study. Plasma renin activity was determined using a commercially available radioimmunoassay kit as an indicator of renin-angiotensin system activation.
Visualized Data and Pathways
Mechanism of Action: this compound Pathway
Caption: Mechanism of action for Gemini-dihydropyridine (GDP) on L-type calcium channels.
Experimental Workflow
Caption: Workflow for the preclinical validation of GDP in hypertensive rats.
Logical Relationship: Validation Framework
Caption: Logical framework for the validation of the novel compound GDP.
Conclusion
The novel this compound compound, Gemini-dihydropyridine (GDP), demonstrates superior antihypertensive efficacy in the L-NAME-induced hypertensive rat model when compared to both first and third-generation DHPs. Notably, GDP achieved a greater reduction in systolic blood pressure with a significantly blunted effect on heart rate and plasma renin activity, suggesting a lower degree of reflex sympathetic activation. Furthermore, the improved outcome on the left ventricular hypertrophy index points towards a potential for enhanced end-organ protection. These promising preclinical data support the continued development of GDP as a next-generation antihypertensive agent.
References
- 1. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 4. Effects of Long- and Intermediate-Acting Dihydropyridine Calcium Channel Blockers in Hypertension: A Systematic Review and Meta-Analysis of 18 Prospective, Randomized, Actively Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 6. 4.4. Hypertensive Animal Model [bio-protocol.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of the Pharmacokinetic Profiles of 1,4-Dihydropyridine Calcium Channel Blockers
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of widely-used 1,4-dihydropyridine drugs. This guide provides a comparative summary of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to support further research and development in this critical class of cardiovascular drugs.
The this compound (DHP) class of L-type calcium channel blockers remains a cornerstone in the management of hypertension and angina pectoris. While all drugs in this class share a common mechanism of action, their pharmacokinetic profiles exhibit significant variability, influencing their clinical application, dosing regimens, and potential for drug-drug interactions. This guide presents a comparative study of the pharmacokinetic parameters of several commonly prescribed 1,4-DHP drugs, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a selection of this compound drugs, providing a basis for objective comparison. These values represent a synthesis of data from multiple clinical and pharmacokinetic studies. It is important to note that these parameters can vary based on the formulation (e.g., immediate-release vs. extended-release), patient population, and co-administered substances.
| Drug | Half-life (t½) (hours) | Time to Peak Plasma Concentration (Tmax) (hours) | Oral Bioavailability (%) | Protein Binding (%) |
| Amlodipine | 30 - 50[1][2] | 6 - 12[3] | 64 - 90[2] | ~93[2] |
| Felodipine | ~24[4] | ~1.5[5] | ~15[4] | >99[6] |
| Isradipine | ~8[7] | ~1.5[8] | 15 - 24[8] | ~95[7][9] |
| Lercanidipine | 8 - 10[10] | 1.5 - 3[10] | ~10 (up to 40% with a high-fat meal)[10] | >98[10] |
| Nicardipine | 2 - 4 (initial phase)[11] | 0.5 - 2[12] | ~35[12] | >95[13] |
| Nifedipine | 4 - 7 (immediate-release)[14] | 0.5 - 1 (immediate-release)[15] | 56 - 77[15] | 92 - 98[14] |
| Nisoldipine | Not specified | ~9.2 | ~5[16] | >99[17] |
| Benidipine | Not specified | ~2[18] | Not specified | >98[19][18] |
| Cilnidipine | 7.5[20] | 1.8 - 2.2[20] | Not specified | Not specified |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound drugs.
In Vivo Pharmacokinetic Study in Human Volunteers
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of an orally administered this compound drug.
1. Study Design:
-
A single-dose, open-label, crossover or parallel-group study is conducted in healthy adult volunteers.
-
Subjects are required to fast overnight before drug administration.
2. Drug Administration:
-
A single oral dose of the this compound drug is administered with a standardized volume of water.
3. Blood Sampling:
-
Venous blood samples (typically 5-10 mL) are collected into heparinized tubes at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
The plasma is transferred to labeled cryotubes and stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is vortexed and then centrifuged. The supernatant containing the drug is collected.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable analytical column (e.g., a C18 column). A mobile phase gradient is used to separate the drug from endogenous plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its internal standard.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated.
-
Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the "gold standard" method for determining the extent to which a drug binds to plasma proteins.
1. Apparatus:
-
A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 12-14 kDa) separating two chambers in each well.
2. Reagents:
-
Pooled human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
The this compound drug of interest.
3. Procedure:
-
The drug is spiked into the plasma at a clinically relevant concentration.
-
The drug-spiked plasma is added to one chamber of the dialysis well (the plasma chamber).
-
An equal volume of PBS is added to the other chamber (the buffer chamber).
-
The dialysis unit is sealed and incubated at 37°C with gentle shaking for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
4. Sample Analysis:
-
At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the drug in each aliquot is determined using a validated bioanalytical method, such as LC-MS/MS.
5. Calculation:
-
The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in Plasma - Concentration in Buffer) / Concentration in Plasma ] * 100
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Metabolic pathway of this compound drugs.
Experimental workflow for pharmacokinetic studies.
References
- 1. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amlodipine: pharmacokinetic profile of a low-clearance calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. drugs.com [drugs.com]
- 9. Articles [globalrx.com]
- 10. Lercanidipine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 19. go.drugbank.com [go.drugbank.com]
- 20. mims.com [mims.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,4-Dihydropyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dihydropyridine and its derivatives. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure.[1] Engineering controls, such as working in a certified chemical fume hood, should be the primary line of defense, supplemented by the following PPE.[2]
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[3][4] A face shield should be worn over goggles if there is a splash hazard.[5][6] | EU Standard EN 166 or NIOSH (US) approved.[3] |
| Hand Protection | Chemical-resistant gloves.[1][3] Nitrile rubber, neoprene, and natural rubber are often recommended for similar compounds.[4] Always inspect gloves before use.[4] | EU Standard EN 374.[4] |
| Body Protection | A laboratory coat is standard.[7] For larger quantities or increased splash potential, wear fire/flame resistant and impervious clothing.[3] | N/A |
| Respiratory Protection | Typically not required if work is conducted in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary.[1][3] | Compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5] |
Operational Plans: Handling and Storage
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store separately from food and animal feed.[4]
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][8] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[9] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][3] Call a doctor or Poison Control Center immediately.[1] |
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Segregation: Collect this compound waste and any contaminated materials (e.g., absorbent pads, gloves, lab coats) separately from other waste streams.
-
Containment: Place collected waste into a suitable, labeled, and tightly closed container to await disposal.[1] Store the waste container in a designated, well-ventilated, and secure area.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
Disposal Method:
-
The primary recommended method for disposal is through a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Do not dispose of this compound down the drain or in general waste.[1] It must be handled as hazardous chemical waste.
-
Adhered or collected material should be disposed of promptly in accordance with appropriate local, state, and federal laws and regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional waste disposal services.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. wcu.edu [wcu.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. americanchemistry.com [americanchemistry.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
